Urolithin A (UroA) is a postbiotic metabolite derived from the multi-step transformation of dietary ellagitannins (found in pomegranates, walnuts, and berries) by the gut microbiota [1] [2]. The complete metabolic pathway from food to the bioactive end-product involves several bacterial groups.
The table below summarizes the core bacteria and their specific roles in this pathway.
| Metabolic Step | Key Bacterial Actors | Family | Output Metabolite(s) |
|---|---|---|---|
| Ellagitannin → Ellagic Acid | General gut microbiota hydrolysis [2] | - | Ellagic Acid |
| Ellagic Acid → Urolithin C (uroC) | Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, Ellagibacter isourolithinifaciens [1] [3] | Eggerthellaceae | Urolithin C (uroC), Isothis compound (isouroA) [1] |
| uroC → this compound (UroA) | Enterocloster asparagiformis, Enterocloster bolteae, Enterocloster citroniae [1] | Lachnospiraceae | This compound (UroA) [1] |
This inter-species collaboration explains the existence of different urolithin metabotypes (UM) in the human population [2] [3]:
A landmark 2025 study identified the specific genetic basis for the critical dehydroxylation step (uroC to UroA) in Enterocloster species [1]. The research uncovered an inducible operon, named the uroC dehydroxylase (ucd) operon.
The diagram below illustrates the organization and function of this operon.
The ucd operon is activated by its substrate, uroC, and encodes a three-protein enzyme complex that performs the specific 9-dehydroxylation to produce UroA [1].
Key characteristics of the ucd operon [1]:
ucd operon genes are found in human fecal metagenomics datasets, and their active transcription is linked to UroA production in ex vivo human fecal samples.For researchers aiming to study this pathway, the following methodologies from recent publications provide a robust framework.
This protocol is used to test the metabolic capabilities of specific bacterial strains [1].
This integrated approach identifies genes and proteins involved in urolithin metabolism [1].
Step 1: Untargeted Transcriptomics (RNA-seq)
ucdCFO cluster).Step 2: Proteomics
Step 3: Comparative Genomics
Step 4: Functional Validation
The ability to produce UroA has significant health implications, driving research into UroA as a therapeutic postbiotic, especially for individuals of metabotype UM-0.
Recent clinical and pre-clinical studies highlight its potential:
The discovery of the ucd operon is a pivotal advancement, enabling the development of targeted diagnostics (e.g., determining metabotype via genetic screens) and novel therapeutics (e.g., consortia of UroA-producing bacteria).
The table below summarizes the key pharmacokinetic parameters of this compound based on current clinical and preclinical data.
| Parameter | Description |
|---|---|
| Production Site | Colon, by gut microbiota [1] [2] [3]. |
| Key Producer Microbes | Enterocloster spp.; overall higher gut microbiome diversity and Firmicutes-to-Bacteroidetes ratio in producers [1] [3]. |
| Prevalence of Producers | ~40% of the population can naturally produce UA from dietary precursors [1] [3]. |
| Circulatory Forms | Primarily phase II conjugates (UA-glucuronide, UA-sulfate); UA monomers are also present [1] [3]. |
| Tissue Form | Predominantly in the active monomeric form in skeletal muscle; conjugated forms in liver and kidneys [1]. |
| Elimination Route | Via kidneys (urine) and intestines (feces) [2]. |
| Plasma Exposure (Direct UA vs. Pomegranate Juice) | A single 500 mg UA dose provided a >6-fold higher plasma exposure compared to 240 mL pomegranate juice [3]. |
UA is not directly consumed but is a gut microbiota-derived metabolite of ellagitannins (ETs) and ellagic acid (EA) found in foods like pomegranates, walnuts, and strawberries [1] [2]. Its production is entirely dependent on an individual's gut microbiome composition.
Understanding UA's metabolic fate and the experimental evidence behind it is crucial for applied research.
The metabolic journey of UA from diet to active molecule in tissues can be visualized as follows. A critical concept is that the glucuronidated form prevalent in circulation may be reactivated at the site of action.
Diagram of this compound's metabolic activation from dietary precursors to the active tissue form.
The biological activity of UA is primarily linked to its monomeric form. The phase II conjugates (glucuronide/sulfate) are generally considered to have reduced biological activity, though they serve as a reservoir for the active compound [1].
The following methodology is adapted from a key human study that directly compared UA exposure from diet versus supplementation [3].
At the cellular level, UA's mechanisms have been elucidated through experiments on primary human cells.
A recent study investigated UA's effects on insulin sensitivity in human skeletal muscle cells [4].
The mechanism by which Urolithin A activates PINK1/Parkin-mediated mitophagy can be visualized and summarized as a multi-step process that clears dysfunctional mitochondria.
Figure 1: this compound activates the PINK1/Parkin mitophagy pathway. UA induces mitochondrial stress, triggering PINK1 stabilization and Parkin recruitment, leading to ubiquitination and autophagic clearance of damaged mitochondria.
This pathway functions as follows [1] [2] [3]:
UA's action through this pathway has been demonstrated to reduce the release of mitochondrial DNA (mtDNA) and subsequent activation of inflammatory pathways (like the RIG-I/MDA5-MAVS pathway), highlighting its anti-inflammatory potential [1].
UA's activation of mitophagy translates into measurable physiological benefits, as shown in pre-clinical and clinical studies. The tables below summarize key quantitative findings.
Table 1: Impact of this compound on Muscle Function and Biomarkers in Human Clinical Trials
| Study Population | Intervention | Key Efficacy Findings | Key Biomarker Findings | Primary Reference |
|---|
| Middle-aged adults (40-64 yrs), overweight [4] | 500 mg or 1000 mg UA daily for 4 months | - ~12% increase in muscle strength (hand grip, knee flexion)
Table 2: Molecular and Pre-clinical Evidence of UA-Induced PINK1/Parkin Activation
| Experimental Model | UA Intervention | Observed Effects on PINK1/Parkin & Mitophagy | Physiological Outcome | Primary Reference |
|---|
| Radiation Pneumonitis (RP) mouse model [1] | Administered to RP model | - Activated PINK1/PRKN-mediated mitophagy
For researchers aiming to validate UA's effects on the PINK1/Parkin pathway, the following methodologies from cited studies provide a robust framework.
1. In Vivo Model of Radiation Pneumonitis (RP) [1]
2. Analysis of Immune Cell Populations in Humans [6]
3. In Vitro Cell Model of Mitochondrial Damage [1]
The accumulated data positions this compound as a promising candidate for drug development. Future work should focus on:
This compound (UA) is a natural metabolite derived from the transformation of ellagitannins and ellagic acid by the gut microbiota, with these precursor compounds abundant in pomegranates, berries, and nuts [1] [2]. Unlike its dietary precursors, UA demonstrates significantly higher bioavailability and the ability to cross biological barriers, including the blood-brain barrier, making it pharmacologically relevant for systemic conditions [2]. Among its diverse biological activities, UA's interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway has emerged as a fundamental mechanism underlying its therapeutic effects. The Nrf2 pathway represents a crucial cellular defense system against oxidative stress and inflammation, serving as a master regulator of antioxidant response element (ARE)-mediated gene expression [3] [4].
The significance of UA-mediated Nrf2 activation extends across multiple physiological contexts and disease states. Recent evidence indicates that UA not only directly activates Nrf2 but also synergizes with mitochondrial pathways to enhance cellular resilience. As a potent Nrf2 activator, UA demonstrates therapeutic potential in neurodegenerative diseases, hepatotoxicity, acute lung injury, and other conditions characterized by oxidative stress and inflammation [3] [4] [5]. This whitepaper provides a comprehensive technical analysis of UA's molecular interactions with the Nrf2-ARE pathway, summarizes key experimental findings across disease models, details relevant research methodologies, and discusses translational challenges for drug development.
The primary mechanism through which this compound activates the Nrf2 pathway involves its direct interaction with the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 complex. Under basal conditions, Keap1 functions as a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, constantly targeting Nrf2 for proteasomal degradation, thereby maintaining low cellular levels of Nrf2. Molecular docking and dynamics simulation studies reveal that UA binds directly to the Nrf2-binding pocket of Keap1, forming a hydrogen-bonding network between oxygen atoms in UA and key Keap1 residues including Arg 415, Ser 508, and Ser 602 [4] [6]. This binding competitively inhibits the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.
Following its stabilization, Nrf2 translocates to the nucleus where it forms heterodimers with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of target genes. UA has been shown to enhance this nuclear translocation significantly, leading to upregulated expression of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and modifier subunit (GCLM) [4] [6] [5]. The resulting transcriptional program enhances cellular defense mechanisms against oxidative stress, electrophilic insults, and inflammation.
Beyond direct Keap1 binding, UA influences several interconnected pathways that augment Nrf2 activation:
Mitophagy Enhancement: UA promotes PINK1/Parkin-mediated mitophagy, eliminating damaged mitochondria that represent significant sources of reactive oxygen species (ROS). This reduction in mitochondrial ROS indirectly supports Nrf2 activation by reducing cellular oxidative burden [1] [4]. Interestingly, in acetaminophen-induced liver injury models, mitophagy inhibition did not abolish UA's protective effects, whereas Nrf2 silencing completely compromised them, suggesting that mitophagy enhancement complements but is not essential for UA's Nrf2-mediated protection [4].
Inflammatory Pathway Modulation: UA demonstrates potent anti-inflammatory effects through suppression of NF-κB activation, downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and inhibition of COX-2 expression [3] [7]. This creates a favorable cellular environment for Nrf2 signaling by reducing inflammatory stressors that can impair antioxidant response elements.
Phase II Enzyme Induction: UA directly enhances the expression and activity of various glutathione S-transferases (GSTs) through Nrf2 activation, strengthening cellular detoxification capacity and reducing oxidative damage [1].
The following diagram illustrates the molecular mechanisms of UA-mediated Nrf2 activation and its functional consequences:
Figure 1: Molecular mechanisms of this compound-mediated Nrf2 activation and functional consequences. UA binds Keap1, releasing Nrf2 for nuclear translocation and ARE-mediated gene expression, while concurrently enhancing mitophagy and inhibiting NF-κB.
This compound's activation of the Nrf2-ARE pathway has demonstrated significant therapeutic effects across diverse disease models, with particularly robust evidence in hepatic, neurological, pulmonary, and muscular systems. The table below summarizes key quantitative findings from preclinical and clinical studies:
Table 1: Quantitative Evidence of UA Efficacy in Disease Models Through Nrf2 Activation
| Disease Model | Experimental System | UA Dosage/Concentration | Key Nrf2-Related Outcomes | Citation |
|---|---|---|---|---|
| Acetaminophen-Induced Liver Injury (AILI) | C57BL/6J mice | 50-100 mg/kg (i.p.) | ↓ ALT/AST levels by 60-70%; ↑ Nrf2 nuclear translocation; ↑ HO-1 expression 3.5-fold; ↑ NQO1 activity 2.8-fold; Superior to NAC in survival rate | [4] [6] |
| LPS-Induced Neuroinflammation | Mice (ICV LPS) | 10-30 mg/kg (7 days) | ↓ IL-1β, TNF-α, COX-2; ↑ Nrf2 pathway activation; Improved cognitive function in behavioral tests | [3] |
| LPS-Induced Acute Lung Injury (ALI) | C57BL/6 mice & BEAS-2B cells | 50 mg/kg (i.p.) / 10-20 μM | ↓ Lung wet/dry weight ratio; ↓ ROS/MDA; ↑ GPX4, SLC7A11; Activation of Keap1-Nrf2/HO-1 pathway | [5] |
| High-Anxiety Models | Outbred rodents & selectively bred rats | Chronic administration | Normalized mitochondrial & synaptic gene pathways; Restored Mfn2 expression; Structural/functional rescue of neurons | [8] |
| Age-Related Immune Decline | Humans (45-70 years) | 1000 mg/day (28 days) | Expanded naive-like CD8+ T cells; ↑ PGC-1α; ↑ Fatty acid oxidation capacity (14.72 percentage points) | [9] |
| Age-Related Muscle Function | Elderly humans | 500-1000 mg/day (4 months) | Improved muscle endurance; Enhanced mitochondrial function; ↑ Mitophagy and biogenesis markers | [10] |
The hepatoprotective effects of UA have been extensively documented in acetaminophen-induced liver injury models. UA administration at 50 mg/kg significantly reduced serum ALT and AST levels by 60-70% compared to untreated controls, indicating substantial protection against hepatocyte damage [4] [6]. Importantly, UA demonstrated a wider therapeutic time window compared to N-acetylcysteine (NAC), the current standard antidote for acetaminophen overdose. While NAC effectiveness diminishes significantly when administered beyond 8 hours post-overdose, UA remained effective even when administered 4 hours after acetaminophen exposure, with survival rates significantly higher than NAC-treated groups [4]. This extended therapeutic window has important clinical implications for patients who present late with acetaminophen toxicity.
In neurological contexts, UA has shown remarkable efficacy in mitigating neuroinflammation and anxiety-related behaviors. In LPS-induced neuroinflammation models, UA treatment significantly enhanced cognitive functions impaired by LPS while concurrently reducing depressive symptoms [3]. The compound attenuated neuronal damage and decreased expression of IBA-1 and GFAP in the hippocampal region, indicating reduced microglial and astrocytic activation. Similarly, in validated high-anxiety rodent models, UA produced a robust anxiolytic effect without altering behavior in low-anxiety animals, normalizing mitochondrial and synaptic gene pathways across medium spiny neuron subtypes [8]. These effects were accompanied by structural and functional rescue of dendritic architecture, spine density, and excitatory synaptic transmission in the nucleus accumbens, a key brain region regulating anxiety responses.
The efficacy of UA in activating the Nrf2 pathway exhibits clear dose-dependent relationships across experimental systems. In hepatic protection studies, UA administered at 50, 100, and 150 mg/kg demonstrated increasing protective effects against acetaminophen-induced injury, with the 50 mg/kg dose showing significant protection and higher doses providing additional benefit [4]. In cellular models, UA concentrations between 10-50 μM consistently activated Nrf2 nuclear translocation and upregulated ARE-driven gene expression in a concentration-dependent manner [4] [5].
The temporal dynamics of UA-mediated Nrf2 activation reveal rapid pathway engagement followed by sustained effects. Cellular studies indicate that UA induces Nrf2 nuclear translocation within 2-4 hours of treatment, with subsequent increases in HO-1 and NQO1 protein expression detectable at 8-12 hours and peaking around 24 hours [5]. This sustained activation profile differs from some classical Nrf2 inducers that may produce more transient effects. The pharmacokinetic profile of UA supports these sustained effects, with UA and its metabolites demonstrating half-lives of 17-58 hours in humans, supporting once-daily dosing regimens in clinical trials [2].
Cell culture systems provide fundamental platforms for investigating UA-Nrf2 interactions. Human bronchial epithelial cells (BEAS-2B), murine bone marrow-derived macrophages (BMDMs), and hepatocyte cell lines represent relevant systems for studying tissue-specific effects [7] [5]. Recommended protocols involve pre-treating cells with UA (typically 10-50 μM concentration range) for 4-24 hours prior to exposure to stressors such as LPS (100 ng/mL-10 μg/mL) or acetaminophen (5-20 mM). For Nrf2 inhibition studies, co-treatment with ML385 (5-10 μM), a specific Nrf2 inhibitor, is essential to confirm pathway-specific effects [5].
Nuclear translocation assays represent a critical methodology for documenting Nrf2 activation. Protocols typically involve:
ARE-reporter gene assays provide functional readouts of Nrf2 pathway activation. Standard protocols utilize:
Animal models for investigating UA's Nrf2-mediated effects vary by target pathology:
Tissue analysis endpoints for assessing Nrf2 activation in vivo include:
The following diagram illustrates a comprehensive experimental workflow for investigating UA-Nrf2 interactions:
Figure 2: Comprehensive experimental workflow for investigating UA-Nrf2 interactions, integrating in vitro and in vivo approaches with multidimensional analytical methods.
Despite promising preclinical evidence, several significant research gaps impede the clinical translation of UA as an Nrf2-targeted therapeutic:
Metabolite Activity Dynamics: The precise contributions of UA phase II metabolites (UA-glucuronide and UA-sulfate) to Nrf2 activation remain incompletely characterized. While these metabolites generally exhibit reduced biological activity compared to the UA aglycone, the "inflammatory dissociation" hypothesis suggests they may reconvert to active UA in inflammatory microenvironments [10]. However, the specific triggering conditions for this conversion require systematic investigation.
Tissue-Specific Distribution Patterns: Existing data reveal substantial variations in UA distribution across tissues, with different proportions of free UA versus conjugated metabolites in various organs [10] [2]. The factors governing this tissue-specific distribution and its functional consequences for Nrf2 activation in different target organs remain poorly understood.
Interindividual Variability: Human populations display substantial heterogeneity in their ability to produce UA from dietary precursors, categorized as urolithin metabotypes (UM-A, UM-B, or UM-0) [2]. Approximately 40% of the population falls into the UM-0 category, unable to efficiently produce UA from ellagitannin-rich foods [10]. While direct UA supplementation bypasses this limitation, potential metabotype-dependent differences in UA metabolism and response have not been adequately investigated in clinical trials.
Long-Term Safety Profile: Although UA has demonstrated favorable safety profiles in clinical trials lasting up to 4 months, the consequences of chronic Nrf2 activation require further investigation [9] [2]. Persistent Nrf2 activation theoretically could potentially promote tumor survival in pre-existing neoplasms by enhancing stress adaptation, though no such effects have been reported to date with UA supplementation.
To address these limitations and advance UA toward clinical application, several targeted research initiatives are warranted:
Comprehensive Metabolite Characterization: Systematic studies comparing the Nrf2 activation potential of UA phase II metabolites across different tissue environments, particularly under inflammatory conditions that may facilitate regeneration of the active aglycone form.
Advanced Formulation Strategies: Development of novel delivery systems to enhance UA bioavailability and tissue targeting, particularly for neurological conditions where blood-brain barrier penetration remains a challenge despite demonstrated UA transport.
Biomarker Validation: Identification and validation of peripheral biomarkers that reliably report on Nrf2 pathway engagement in target tissues, enabling dose optimization and target engagement assessment in clinical trials.
Combination Therapy Approaches: Rational exploration of UA combination strategies with conventional therapeutics where Nrf2 activation may provide synergistic benefits or mitigate adverse effects, such as in acetaminophen overdose or chemotherapy-induced toxicities.
The translational potential of UA as an Nrf2-targeted therapeutic remains substantial, but realizing this potential requires methodical addressing of these research gaps through collaborative multidisciplinary efforts.
This compound (UA), a gut microbiota-derived postbiotic metabolite of ellagitannins and ellagic acid, has emerged as a promising therapeutic compound with demonstrated benefits for mitochondrial health, muscle function, and inflammatory response modulation. Despite its promising bioactivities, UA faces a significant pharmacokinetic challenge: extensive phase II metabolism that substantially limits its systemic bioavailability. Following production in the colon and absorption through intestinal epithelial cells, UA undergoes rapid hepatic metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), resulting in the formation of water-soluble conjugates—primarily glucuronides and to a lesser extent sulfates. These conjugation reactions enhance the compound's hydrophilicity and renal excretion but dramatically reduce its biological activity, creating a significant paradox between promising in vitro results and actual in vivo efficacy [1] [2].
The metabolic transformation of UA follows a predictable pathway after absorption. In human circulation, UA exists predominantly as phase II metabolites, with glucuronidated forms constituting the majority and sulfated forms appearing as secondary metabolites. Recent studies in mice demonstrate that this metabolic conversion occurs rapidly within 3 hours after a single UA dose, producing three primary metabolite types: UA-3-O-glucuronide, UA-3-sulfate, and UA-sulfate glucuronide (a double conjugate). This efficient conjugation system explains why circulating free UA concentrations remain exceptionally low in humans following oral administration of either ellagitannin-rich foods or pure UA supplements, presenting a fundamental challenge for researchers and drug development professionals seeking to harness its full therapeutic potential [1] [2].
Table 1: Reported Concentrations of this compound and its Metabolites in Preclinical and Human Studies
| Biological Matrix | Metabolite Measured | Concentration Range | Study Details |
|---|---|---|---|
| Human Plasma [3] | UA + conjugates | >6-fold higher with direct UA vs pomegranate juice | 500 mg UA supplement in healthy adults |
| Human Plasma [2] | Total Urolithins | 0.003 - 5.2 µM | Various ellagitannin-rich sources |
| Human Urine [2] | Total Urolithins | Up to 50 µM | Various ellagitannin-rich sources |
| Human Breast Milk [2] | Glucuronide/Sulfate conjugates | 8.5 - 176.9 nM | Walnut consumption by lactating mothers |
| Human Skeletal Muscle [1] | Free UA (major), UA-glucuronide (trace) | Predominantly free UA | 2000 mg single dose in elderly subjects |
| Mouse Plasma [1] | UA monomers | Decreased from 77.2% to 65.7% (1h to 6h) | Single UA dose with progressive conjugation |
| Rat Tissues [4] | Free UA (after LPS) | Significant increase in free UA | LPS-induced inflammation after UA administration |
Table 2: Metabolic Conversion and Producer Status Data
| Parameter | Value | Study Population/Details |
|---|---|---|
| UA producer prevalence [3] | ~40% | Healthy adults after pomegranate juice challenge |
| UA non-producer prevalence [3] | ~60% | Healthy adults after pomegranate juice challenge |
| Baseline UA detection [3] | 12% | Healthy adults without intervention |
| Firmicutes to Bacteroides ratio [3] | Significantly higher in producers | UA producers vs. non-producers |
| Gut microbiome diversity [3] | Significantly higher in producers | UA producers vs. non-producers |
| Plasma levels with direct UA [3] | Significant increase vs. dietary precursors | 500 mg UA supplement |
The quantitative profiles of UA and its metabolites across biological matrices reveal critical insights for researchers designing intervention studies and interpreting results. As illustrated in Table 1, concentrations vary considerably across tissues and fluids, with notably different profiles emerging between circulation and specific tissues. Particularly important for muscle research, studies have detected predominantly free UA in skeletal muscle biopsies despite extensive glucuronidation in plasma, suggesting tissue-specific deconjugation or preferential uptake of the free form. The data in Table 2 further highlights the substantial interindividual variability in UA production capacity, driven primarily by differences in gut microbiome composition, with only approximately 40% of the population capable of efficiently converting dietary ellagitannins to UA. This variability presents significant challenges for clinical studies relying on dietary precursors and supports the use of direct UA supplementation to achieve consistent exposure levels across study populations [1] [3].
The functional impact of UA's phase II metabolism extends beyond pharmacokinetics to significantly alter its pharmacological activity across multiple biological systems. Comparative studies evaluating the effects of free UA versus its glucuronidated metabolites have demonstrated a consistent and substantial loss of bioactivity following conjugation. In comprehensive investigations using human and murine immune cells (THP-1-derived macrophages, RAW 264.7 macrophages, PBMCs-derived macrophages, and primary neutrophils), free UA exhibited potent anti-inflammatory effects, including significant inhibition of LPS-induced TNF-α and induction of anti-inflammatory IL-10. In striking contrast, none of the tested glucuronide conjugates showed activity in these assays, demonstrating that phase II metabolism effectively abolishes UA's immunomodulatory properties [5] [6].
The mechanistic basis for this activity loss appears to involve disruption of UA's interaction with key signaling pathways. Free UA strongly induces phosphorylation of ERK1/2, a mechanism postulated to underlie its anti-inflammatory effects, while its glucuronides show no such activity. Similarly, in studies examining mitochondrial function—a primary therapeutic target for UA—glucuronidated metabolites fail to replicate the benefits of free UA, including the activation of mitophagy and improvement of mitochondrial membrane potential. This evidence from multiple cell types and functional assays consistently indicates that phase II metabolism generates metabolites with significantly reduced potency across UA's primary mechanisms of action, explaining the limited translational success of many preclinical findings and highlighting the critical importance of considering metabolite forms in future research designs [5] [6].
A naturally occurring mechanism that potentially reactivUAes UA in specific physiological contexts involves the local deconjugation of glucuronidated metabolites in inflammatory microenvironments. This process, termed the "inflammatory dissociation" hypothesis, proposes that UA-glucuronide conjugates can be converted back to active free UA in tissues experiencing inflammation. Experimental evidence from a rat model of LPS-induced systemic inflammation demonstrates that inflammation triggers significant β-glucuronidase activity, leading to increased free UA levels in various tissues including lungs, kidneys, liver, and spleen despite the predominance of conjugated forms in circulation. This context-specific reactivation may explain how UA can exert local effects in diseased tissues despite extensive hepatic metabolism and could potentially be leveraged therapeutically by targeting inflammatory conditions where activation would be preferential [4].
Chemical modification of UA represents another promising strategy to modulate its metabolic fate. Recent research has explored the synthesis of UA derivatives (UADs) conjugated with nonsteroidal anti-inflammatory drugs (NSAIDs). Though these specific conjugates did not themselves penetrate Caco-2 monolayers, they significantly suppressed the glucuronidation rate of UA, with diclofenac conjugates particularly increasing free molecule concentration on the basolateral side. Additionally, these derivatives positively influenced cell membrane integrity by increasing expression of pore-sealing tight junction proteins and decreasing pore-forming claudin-2. This innovative approach demonstrates that strategic structural modifications can alter UA's metabolic processing and enhance its beneficial activities without necessarily improving direct absorption of the administered compound itself [7].
Direct UA supplementation effectively bypasses the limitations imposed by both dietary variability and individual differences in gut microbiome composition. Clinical studies demonstrate that direct UA administration achieves significantly higher and more consistent plasma levels compared to ellagitannin-rich foods, providing a >6-fold exposure increase over pomegranate juice. This approach ensures that all study participants receive consistent UA exposure regardless of their inherent urolithin production capacity, making it particularly valuable for clinical trials and therapeutic applications where standardized dosing is critical. The safety profile of direct UA supplementation has been established in multiple human trials, supporting its feasibility as a reliable method to achieve consistent systemic exposure [3].
Cell-based systems provide valuable platforms for initial screening of UA metabolism and bioactivity. The Caco-2 cell monolayer model, representing the intestinal epithelium, has been extensively used to study UA absorption and metabolism. In this model, differentiated Caco-2 cells are exposed to UA or its derivatives on the apical side, with measurements taken of compound appearance and metabolite formation on the basolateral side over time. Key methodologies include:
For metabolic studies, researchers typically prepare stock solutions of UA in DMSO, with final DMSO concentrations not exceeding 0.2% in cell culture media. Incubation times generally range from 1-24 hours, with samples collected at multiple time points for comprehensive kinetic analysis [7] [5].
Figure 1: Experimental Workflow for Assessing this compound Metabolism and Bioactivity in Vitro
Animal models provide critical insights into UA's systemic metabolism and tissue distribution. Rat models (typically Sprague-Dawley) have been extensively used to study UA pharmacokinetics and the impact of inflammation on its metabolism. Key methodological considerations include:
Human clinical trials have employed both randomized, controlled designs and crossover approaches to evaluate UA metabolism and efficacy:
Figure 2: this compound Metabolic Fate and Reactivation Pathway Following Absorption
The extensive phase II metabolism of this compound represents both a significant challenge for therapeutic development and an opportunity for innovative intervention strategies. The comprehensive understanding of UA's glucuronidation and sulfation pathways, tissue-specific distribution, and the consequential reduction in biological activity provides a critical foundation for rational drug design. Future research should focus on several key areas: First, optimizing delivery systems that protect UA from first-pass metabolism or facilitate targeted release in the colon could significantly improve bioavailability. Second, exploring combination therapies with selective β-glucuronidase inhibitors or UGT inhibitors may enhance free UA concentrations in specific tissues. Third, developing more sophisticated in vitro models that better recapitulate the dynamic metabolism and tissue distribution of UA will improve the predictive value of preclinical studies.
This compound (UroA) is a gut microbiota-derived metabolite produced through the biotransformation of ellagic acid and ellagitannins, which are dietary polyphenols found in pomegranates, berries, and nuts. This natural metabolite has garnered significant scientific interest due to its diverse biological activities and favorable safety profile in humans. UroA circulates in human plasma at concentrations ranging from 4-18 μM and can remain in systemic circulation for up to 72 hours following consumption of precursor-rich foods, making it a biologically relevant metabolite for therapeutic exploration [1].
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family. Originally characterized as a sensor for environmental xenobiotics, AhR is now recognized as a critical regulator of multiple physiological processes, including immune responses, epithelial barrier function, and cellular homeostasis. AhR activation triggers its nuclear translocation, dimerization with AhR nuclear translocator (ARNT), and subsequent binding to dioxin-response elements (DRE) in target gene promoters, modulating expression of genes involved in metabolism, inflammation, and immune function [2] [3]. The discovery that UroA functions as a direct AhR ligand has provided a mechanistic foundation for understanding its pleiotropic health benefits, positioning it as a promising therapeutic candidate for various immune and inflammatory disorders [2] [3].
UroA demonstrates unique AhR modulation properties characterized by direct receptor binding and species-specific antagonist activity. Competitive ligand binding assays have confirmed that UroA acts as a direct ligand for human AhR, effectively displacing potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from the receptor's binding pocket. This direct interaction underlies UroA's capacity to function as a selective AhR antagonist in human systems, with an IC50 of approximately 5 μM for inhibition of TCDD-induced AhR transcriptional activity [2] [3]. Unlike many AhR ligands that trigger nuclear translocation and sustained receptor activation, UroA binding fails to induce prolonged AhR retention in the nucleus, consistent with its characterization as an antagonist rather than an agonist [2].
A particularly significant aspect of UroA's AhR interaction is its pronounced species specificity. UroA effectively antagonizes AhR signaling in human-derived systems but demonstrates minimal activity against mouse AhR across multiple experimental models. This species divergence has critical implications for translational research and explains differential responses observed between human cell systems and murine models [2]. The molecular basis for this specificity likely stems from structural variations in the ligand-binding domains of AhR across species, though precise structural determinants remain an active area of investigation.
Table 1: Key Characteristics of this compound as an AhR Modulator
| Characteristic | Description | Experimental Evidence | Significance |
|---|---|---|---|
| Binding Mechanism | Direct AhR ligand | Competitive ligand binding assays | Competes with environmental toxins for AhR binding |
| Modulation Type | Antagonist in human systems | Reporter gene assays, CYP1A1 expression analysis | Suppresses AhR-mediated inflammatory signaling |
| Species Specificity | Human-specific activity | Comparative studies in human vs. mouse cell lines | Critical for translational research interpretation |
| IC50 Value | ~5 μM for AhR antagonism | Dose-response curves in HepG2 cells | Within physiologically achievable concentrations |
| Nuclear Translocation | Fails to induce retention | Immunoblotting of subcellular fractions | Distinguishes from agonist behavior |
UroA's modulation of AhR initiates a cascade of downstream signaling events that mediate its diverse biological effects. The UroA-AhR interaction influences multiple critical signaling nodes, including:
NF-κB Pathway Suppression: UroA inhibits IκBα phosphorylation and nuclear translocation of NF-κB p65, thereby reducing expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2) in LPS-stimulated macrophages [4]. This pathway inhibition represents a primary mechanism for UroA's anti-inflammatory activity.
MAPK and PI3K Modulation: UroA attenuates phosphorylation events in both MAPK and PI3K signaling cascades, further contributing to its anti-inflammatory profile and influencing cellular proliferation and survival decisions [4].
ERK1/2 Activation in T Cells: Interestingly, UroA directly binds and activates ERK1/2 kinases in CD8+ T cells, leading to subsequent phosphorylation of ULK1 and induction of autophagic flux. This unique pathway engagement occurs independently of AhR signaling and demonstrates the context-dependent nature of UroA's molecular actions [5].
Nrf2 Pathway Synergy: UroA cooperates with the Nrf2 antioxidant pathway to enhance epithelial barrier function through increased expression of tight junction proteins and mucin production, providing a dual mechanism for strengthening intestinal integrity [6].
The following diagram illustrates the key signaling pathways modulated by this compound:
Diagram 1: Signaling pathways modulated by this compound. UroA directly binds AhR in human systems, acting as an antagonist to inhibit inflammatory signaling while activating Nrf2 to enhance barrier function. In immune cells, UroA directly activates ERK1/2 to promote autophagy and enhance T cell function, while AhR antagonism boosts NK activity and suppresses Th17 differentiation.
UroA exerts profound effects on immune cell function through its modulation of AhR signaling, influencing both innate and adaptive immunity. These immunomodulatory properties form the basis for its potential therapeutic applications in autoimmune diseases, cancer immunotherapy, and inflammatory conditions:
T Cell Polarization: UroA significantly inhibits the differentiation of pathogenic Th17 cells, a key driver of autoimmune pathology, while potentially promoting regulatory T cell (Treg) development. In experimental autoimmune encephalomyelitis (EAE) models, UroA treatment reduced CNS infiltration of Th1 and Th17 cells and decreased production of associated cytokines (IL-17, IFN-γ), resulting in attenuated disease severity [1] [7]. This effect is demonstrably AhR-dependent, as established through mechanistic studies.
Dendritic Cell Regulation: UroA suppresses the activation and maturation of dendritic cells (DCs), reducing their capacity to stimulate pathogenic T cell responses. In bone marrow-derived DCs, UroA treatment inhibited activation markers and pro-inflammatory cytokine production, diminishing their T cell stimulatory capacity in DC-CD4+ T cell co-culture systems [1].
Natural Killer Cell Enhancement: UroA enhances the cytotoxic activity of natural killer cells within peripheral blood mononuclear cell (PBMC) populations. At a concentration of 10 μM, UroA increased NK-mediated killing of K562 target cells by approximately 23% in PBMCs from prostate cancer patients. This enhancement appears mediated through AhR antagonism, as similar effects were observed with the pharmacological AhR antagonist CH223191 [8].
CD8+ T Cell Potentiation: Through both AhR-dependent and independent mechanisms (notably ERK1/2 direct activation), UroA enhances CD8+ T cell effector function and persistence. UroA-treated CD8+ T cells demonstrate increased production of effector cytokines (IFN-γ, TNF-α), enhanced cytotoxic molecule expression (granzyme B), improved metabolic fitness, and reduced exhaustion markers (PD-1, Tim-3). These modifications significantly enhance antitumor activity in adoptive transfer models [5].
Table 2: Immunomodulatory Effects of this compound
| Immune Cell Type | Effect of this compound | Mechanism | Functional Outcome |
|---|---|---|---|
| Th17 Cells | Inhibition of differentiation | AhR-dependent RORγt suppression | Reduced autoimmunity [1] [7] |
| Regulatory T Cells | Potential promotion | AhR-mediated FoxP3 induction | Enhanced immune tolerance |
| Dendritic Cells | Suppressed activation | Reduced costimulatory molecules | Decreased T cell stimulation [1] |
| Natural Killer Cells | Enhanced cytotoxicity | AhR antagonism | Improved tumor cell killing [8] |
| CD8+ T Cells | Enhanced effector function | ERK1/2-ULK1-autophagy axis | Improved antitumor immunity [5] |
| Macrophages | Reduced inflammation | NF-κB inhibition, cytokine downregulation | Anti-inflammatory effects [4] |
UroA significantly strengthens intestinal barrier function through coordinated actions on multiple barrier components, providing a mechanistic basis for its beneficial effects in inflammatory bowel disease and other barrier disruption conditions:
Mucin Layer Enhancement: UroA administration increases colonic mucus layer thickness by approximately 78% (from 6.47 ± 2.03 μm to 11.52 ± 1.93 μm) through upregulation of mucin 2 (MUC2) expression. This effect requires both AhR and Nrf2 signaling pathways, as demonstrated by abrogation of the effect in Nrf2-deficient mice or following pharmacological AhR inhibition [6].
Tight Junction Regulation: While not altering tight junction protein expression at the transcriptional level, UroA has been shown to enhance tight junction assembly and function through post-translational mechanisms, resulting in reduced intestinal permeability as evidenced by decreased FITC-dextran translocation [6].
Microbiome Modulation: UroA treatment promotes the expansion of short-chain fatty acid (SCFA)-producing bacteria, including members of the Family S24-7, Genus Ruminococcus, and Genus Prevotella. This microbiota shift is associated with increased fecal propionate concentrations, contributing to enhanced barrier function and anti-inflammatory effects [6].
Inflammation Protection: Through these barrier-strengthening mechanisms, UroA provides significant protection against experimental colitis induced by dextran sulfate sodium (DSS), reducing disease activity indices, preserving colon length, and attenuating histopathological damage [6].
UroA demonstrates potent anti-inflammatory and antioxidant properties through both AhR-dependent and independent mechanisms, targeting multiple inflammatory signaling pathways and oxidative stress components:
NF-κB Pathway Inhibition: UroA suppresses LPS-induced NF-κB activation by inhibiting IκBα phosphorylation and subsequent nuclear translocation of NF-κB p65 in macrophages. This pathway inhibition results in reduced expression of pro-inflammatory mediators including IL-1β, IL-6, TNF-α, iNOS, and COX-2 [4].
Reactive Oxygen Species (ROS) Regulation: UroA significantly blunts cellular ROS production in LPS-stimulated macrophages, as measured by both MitoSOX Red and H2DCFDA assays. This antioxidant effect helps maintain genomic stability by reducing DNA double-strand breaks evidenced by decreased γH2AX foci formation [4].
Calcium Homeostasis: UroA helps maintain intracellular calcium homeostasis in immune cells, preventing LPS-induced calcium dysregulation that contributes to inflammatory signaling and oxidative stress [4].
MicroRNA Modulation: UroA normalizes expression of inflammation-associated microRNAs (miR-10, miR-99b, miR-146a, and miR-155) in LPS-stimulated macrophages, representing an additional layer of inflammatory regulation at the epigenetic level [4].
Multiple sclerosis and its experimental models represent a major area of therapeutic investigation for UroA. In experimental autoimmune encephalomyelitis (EAE) models, oral UroA administration (25 mg/kg/d) significantly suppressed disease progression across prevention, induction, and effector phases. Histological analysis revealed reduced inflammatory cell infiltration, decreased demyelination, lower numbers of activated microglia and dendritic cells, and diminished Th1/Th17 cell populations in the central nervous system of UroA-treated animals [1] [7]. These effects were mediated through direct AhR targeting and subsequent modulation of both dendritic cell and T cell functions, establishing a firm mechanistic foundation for its therapeutic activity.
The AhR-dependent inhibition of Th17 cell differentiation represents a particularly promising mechanism for autoimmune therapy, as Th17 cells play pathogenic roles in multiple autoimmune conditions including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. UroA treatment under Th17-polarizing conditions significantly reduced IL-17 production and retinoic acid receptor-related orphan receptor gamma t (RORγt) expression, the master transcription factor for Th17 development [1]. Furthermore, in adoptive transfer experiments, MOG-specific Th17 cells treated with UroA exhibited reduced pathogenicity, confirming the functional significance of UroA-mediated Th17 modulation [1] [7].
UroA demonstrates significant potential for enhancing cancer immunotherapy through multiple complementary mechanisms:
CD8+ T Cell Enhancement: UroA treatment directly enhances the antitumor activity of CD8+ cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T cells by activating the ERK1/2-ULK1-autophagy axis. This signaling cascade improves T cell metabolic fitness, increases spare respiratory capacity, reduces oxidative stress, and promotes the development of central memory T (TCM) cells with superior persistence capabilities [5]. In tumor models, adoptive transfer of UroA-treated CD8+ CTLs resulted in significantly enhanced tumor control and increased T cell infiltration into tumor sites.
Natural Killer Cell Potentiation: UroA enhances the natural killer activity of PBMCs from both prostate cancer patients and healthy subjects in a dose-dependent manner. At 10 μM concentration, UroA increased NK-mediated cytotoxicity by an average of 23% (95% CI: 7%-38%), potentially addressing the NK dysfunction commonly observed in cancer patients [8].
T Cell Exhaustion Mitigation: UroA treatment reduces expression of exhaustion markers (PD-1, Tim-3, CTLA-4) on tumor-infiltrating CD8+ T cells while increasing production of effector cytokines (IFN-γ, TNF-α, IL-2), effectively delaying functional exhaustion and maintaining antitumor efficacy [5].
Inflammatory Pathway Suppression: Through AhR-mediated NF-κB inhibition, UroA suppresses the production of pro-inflammatory cytokines that contribute to tumor-promoting microenvironments, potentially limiting cancer-associated inflammation [4].
UroA's combined effects on barrier function and immune regulation position it as a promising therapeutic candidate for inflammatory bowel disease (IBD). The metabolite's ability to enhance mucin production, strengthen tight junctions, and promote SCFA-producing bacteria addresses multiple pathological features of IBD [6]. Additionally, UroA's suppression of NF-κB signaling in macrophages and inhibition of Th17 responses target the dysregulated immune activation central to IBD pathogenesis [1] [4]. In experimental colitis models, UroA administration ameliorated DSS-induced inflammation, reduced disease activity indices, and preserved colonic architecture, demonstrating functional efficacy in relevant disease models [6].
Robust experimental approaches have been developed to characterize UroA-AhR interactions and downstream functional consequences:
AhR Reporter Assays: Stable hepatoma-derived cell lines (HepG2 40/6 for human AhR; Hepa1.1 for mouse AhR) harboring DRE-driven luciferase reporter vectors provide a standardized system for assessing AhR modulation. Cells are treated with UroA (typically 1-20 μM) alone or in combination with reference agonists (e.g., TCDD at 10 nM for human, 2 nM for mouse systems) for 4 hours, followed by luciferase activity measurement to quantify AhR activation or antagonism [2].
Competitive Ligand Binding Assays: Direct UroA-AhR binding can be quantified through competitive displacement of radiolabeled or fluorescent AhR ligands. These assays confirm direct receptor engagement and determine binding affinities, establishing UroA as a bona fide AhR ligand rather than an indirect modulator [2] [3].
Gene Expression Analysis: Endogenous AhR target gene expression (particularly CYP1A1) provides a biologically relevant readout of AhR modulation. Quantitative RT-PCR analysis of CYP1A1 mRNA levels in cells treated with UroA alone or in combination with reference agonists validates findings from reporter assays in a more physiological context [2] [3].
Immune Cell Functional Assays: For immunological studies, primary immune cells or cell lines are treated with UroA under polarizing conditions. Th17 differentiation assays typically involve anti-CD3/anti-CD28 stimulation of naive T cells in Th17-polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) with or without UroA (25 μM), followed by flow cytometric analysis of IL-17 production and RORγt expression [1]. DC activation assays monitor surface marker expression (CD80, CD86, MHC-II) and cytokine production following LPS stimulation in the presence of UroA [1].
Several well-established disease models have been employed to evaluate the therapeutic potential of UroA:
Experimental Autoimmune Encephalomyelitis (EAE): The EAE model involves immunizing C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin administration. UroA (10-50 mg/kg/d) is typically administered orally beginning at immunization (prevention model) or after disease onset (treatment model). Disease severity is assessed using standardized clinical scoring systems, with histological analysis of CNS inflammation, demyelination, and immune cell infiltration [1] [7].
Dextran Sulfate Sodium (DSS) Colitis: Colitis is induced by administering 2-3% DSS in drinking water for 5-7 days. UroA (10-25 mg/kg/d) is administered orally throughout the induction period or during recovery. Disease activity is monitored through weight loss, stool consistency, bleeding, colon length measurement, and histological scoring [6].
Tumor Models: For antitumor immunity studies, subcutaneous tumor models (e.g., EG7 thymoma, B16-MO5 melanoma) are commonly employed. UroA can be administered directly to animals or used to pretreat T cells for adoptive transfer experiments. Tumor growth is monitored longitudinally, and immune cell analyses are performed through flow cytometry of tumor infiltrates, spleen, and lymph nodes [5].
The following diagram illustrates a standard experimental workflow for evaluating UroA effects in autoimmune disease models:
Diagram 2: Experimental workflow for evaluating this compound effects. Studies typically begin with in vitro mechanism studies in parallel with in vivo disease models, followed by comprehensive analytical approaches to validate both therapeutic effects and mechanistic insights.
Despite significant advances in understanding UroA's AhR-modulating activities, several important research gaps remain to be addressed:
Species-Specificity Mechanisms: The molecular basis for UroA's human-specific AhR antagonism requires further elucidation, including identification of specific amino acid residues in the ligand-binding domain that determine species selectivity. This knowledge would enhance translational predictability from animal models.
Receptor-Level Interactions: Detailed structural characterization of UroA-AhR interactions through crystallography or cryo-EM would facilitate rational design of optimized AhR modulators based on the UroA scaffold.
Tissue-Specific Effects: Potential variations in UroA's effects across different tissues and cell types remain incompletely characterized, particularly regarding concentration-dependent effects and interactions with cell-specific cofactors.
Clinical Translation: While numerous preclinical studies demonstrate efficacy, well-controlled clinical trials in specific disease populations are needed to establish therapeutic utility, optimal dosing, and long-term safety profiles.
Combination Therapies: The potential for UroA to enhance efficacy of existing immunotherapies (checkpoint inhibitors, CAR-T cells) represents a promising area for investigation, particularly given its effects on T cell function and exhaustion.
| Experimental Model | Key Effects on TNF-alpha | Key Effects on IL-10 | Proposed Mechanisms | Dosage/Concentration | Citation |
|---|
| Wistar Rat (In Vivo) Doxorubicin-induced liver injury | Significant attenuation of TNF-alpha levels in liver tissue [1] | Information not specified in the abstract [1] | Reduced oxidative stress, inhibited NF-κB pathway, decreased caspase-3 activity [1] | 2.5 or 5 mg kg⁻¹ day⁻¹, intraperitoneal [1] | | | Mouse Macrophages (In Vitro) RAW 264.7 cells, LPS-induced | Suppressed secretion of TNF-alpha [2] [3] | Information not specified [2] | Blocked NF-κB p65 phosphorylation and nuclear translocation [2] | 25 µg/mL [2] | | | Human Microglial Cells (In Vitro) HMC3 cells, LPS-induced | No significant effect observed [4] | Information not specified [4] | Inhibited NF-κB nuclear translocation; specifically interfered with MyD88-dependent TLR4 signaling [4] | Low micromolar range (specific value not provided) [4] | | | Human Clinical Trial (2025) Randomized, placebo-controlled | No unwanted increase in plasma TNF; increased TNF secretion by CD8+ T cells upon ex vivo stimulation [5] [6] | No significant change in plasma IL-10 levels observed [5] | Induced mitophagy, enhanced fatty acid oxidation, expanded naive-like CD8+ T cells [5] [6] | 1,000 mg day⁻¹, oral supplementation for 4 weeks [5] | | | Molecular Docking (In Silico) Cyclooxygenase-2 (COX-2) enzyme | N/A (Enzyme target) | N/A (Enzyme target) | High-affinity binding to COX-2 active site (IC₅₀ = 44.04 µg/mL), inhibiting prostaglandin synthesis [7] | N/A (Computational study) [7] | |
The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway, a key regulator of inflammation [1] [2] [4]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBα). Upon activation by inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, freeing NF-κB (particularly the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-alpha and IL-6 [2] [3].
UA effectively blocks this process by:
The following diagram illustrates this core mechanism and other contributing pathways.
UA's core anti-inflammatory action is inhibiting NF-κB nuclear translocation, alongside direct COX-2 inhibition and enhanced mitochondrial health.
Beyond NF-κB inhibition, UA modulates inflammation through:
For researchers looking to replicate or build upon these findings, here are the methodologies from several key studies.
This is a common model for initial screening of anti-inflammatory compounds [2] [3].
This protocol validates the direct molecular interaction between UA and a specific inflammatory target [7].
This outlines the design of a recent human trial investigating UA's impact on immunometabolism [5].
For researchers and drug development professionals, the following points are key:
Urolithin A (UA), a natural metabolite with the chemical name 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one, represents a significant class of bioactive compounds derived from the catabolism of ellagitannins and ellagic acid by the gut microbiota. With a molecular formula of C₁₃H₈O₄ and a molecular weight of 228.20 g/mol, this dibenzopyran-6-one derivative has attracted substantial scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-obesity properties [1]. Despite its natural origin, the variable metabolic capacity of individual gut microbiomes and the low bioavailability of its precursor compounds have necessitated the development of reliable synthetic and purification methods to obtain sufficient quantities for preclinical and clinical research.
The structural complexity of UA centers on its fused tricyclic system containing two hydroxyl groups at positions 3 and 8, which are critical for its biological activity. UA exists as a crystalline solid with demonstrated stability under appropriate storage conditions. The compound's increasing importance in biomedical research is evidenced by growing literature exploring its effects on mitochondrial function, inflammatory pathways, and metabolic health [2] [3] [4]. This document provides comprehensive application notes and detailed protocols covering the synthesis, purification, characterization, and bioactivity assessment of UA to support researchers in the field of drug development and natural product chemistry.
The scalable synthesis of this compound has been optimized for process-scale production under Good Manufacturing Practice (GMP) conditions, enabling the consistent preparation of high-quality material suitable for pharmaceutical development. This robust methodology employs a copper-catalyzed coupling reaction between 2-bromo-5-hydroxybenzoic acid and resorcinol, followed by protonation to yield the final product [5]. The reaction mechanism proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization, efficiently constructing the characteristic dibenzopyran-6-one core structure of UA.
Table 1: Reaction Conditions for Process-Scale Synthesis of this compound
| Parameter | Specification | Notes |
|---|---|---|
| Starting Materials | 2-bromo-5-hydroxybenzoic acid, resorcinol | Pharmaceutical grade |
| Catalyst System | CuSO₄·5H₂O (0.0005-0.05 molar equivalents) | Copper sulfate pentahydrate |
| Base | NaOH or KOH in alkaline aqueous solution | Concentration optimized for yield |
| Molar Ratio | Resorcinol to 2-bromo-5-hydroxybenzoic acid (>4:1) | Excess resorcinol improves yield |
| Reaction Temperature | Reflux conditions | Monitored by TLC/HPLC |
| Reaction Time | 30 min initial, then 10 min after catalyst addition | Time-efficient process |
| Typical Yield | 54-60% | After purification |
The detailed procedure begins with combining 2-bromo-5-hydroxybenzoic acid (1.0 g, 4.6 mmol), resorcinol (1.0 g, 9.1 mmol), and sodium hydroxide (0.44 g, 11 mmol) in water (3 mL). The mixture is heated under reflux for 30 minutes with constant stirring. Following this initial reaction period, a 10% aqueous copper sulfate solution (0.5 mL, approximately 0.02 molar equivalents) is added, and reflux is continued for an additional 10 minutes [6]. The progressive precipitation of UA as a straw-colored powder indicates reaction completion. The product is collected by vacuum filtration and washed thoroughly with cold water to remove residual reactants and inorganic salts.
The crude product undergoes purification via column chromatography on silica gel with 10% ethyl acetate in n-hexane as the eluent, yielding high-purity UA (98.1% by HPLC analysis) [6]. The structural confirmation is achieved through comprehensive spectroscopic analysis, including NMR spectroscopy. The characteristic ¹H NMR signals (500 MHz, DMSO-d₆) include: δ 10.24 (br. s, 1H, 3-OH), 10.17 (br. s, 1H, 8-OH), 8.09 (d, J = 8.8 Hz, 1H, 5-H), 8.01 (d, J = 8.8 Hz, 1H, 6-H), 7.50 (d, J = 2.6 Hz, 1H, 9-H), 7.31 (dd, J = 2.6, 8.7 Hz, 1H, 7-H), 6.80 (dd, J = 2.3, 8.7 Hz, 1H, 4-H), 6.71 (d, J = 2.3 Hz, 1H, 2-H) [6]. The ¹³C NMR (125 MHz, DMSO-d₆) displays distinct carbonyl and aromatic carbon signals, further confirming the chemical structure.
For process-scale production, the protocol incorporates additional purification steps, including protonation of the intermediate sodium salt and trituration in acetic acid to achieve pharmaceutical-grade purity [1]. The final product is isolated as a solid with appropriate characteristics for pharmaceutical development, including defined particle size distribution and low residual solvent content. The optimized synthesis represents a significant advancement over earlier methods, providing a reliable source of UA free from the potential metal contaminants that could complicate biological interpretation [7].
For researchers requiring natural isoforms of this compound, High-Speed Counter-Current Chromatography (HSCCC) offers an efficient purification method from microbial metabolites of pomegranate ellagitannins. This separation technique leverages the liquid-liquid partition principle without a solid stationary phase, eliminating irreversible adsorption and ensuring high sample recovery [8] [7]. The process involves a two-step chromatographic separation using optimized solvent systems to resolve UA from complex biological matrices.
The primary solvent system comprises n-hexane-ethyl acetate-methanol-acetic acid-water in the ratio of 2.5:2:0.25:5 (v/v/v/v/v), effectively separating UA from other metabolites in the intestinal culture solution of pomegranate ellagitannins. The partition coefficient (K) represents a critical parameter for solvent system optimization, with ideal values between 0.5 and 1.0 for efficient separation. Each injection of 100 mg crude extract typically yields 21 mg of pure UA and 10 mg of pure Urolithin B, with purities exceeding 98.5% as confirmed by HPLC analysis [8].
Table 2: HSCCC Parameters for this compound Purification from Natural Sources
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Apparatus | TBE-300 HSCCC with 1.5 mm tubing | Optimal for natural product separation |
| Column Volume | 300 mL | Preparative scale |
| Rotation Speed | 800 rpm | Efficient mixing and phase separation |
| Solvent System 1 | n-hexane-ethyl acetate-methanol-acetic acid-water (2.5:2:0.25:5, v/v) | Initial separation |
| Solvent System 2 | n-hexane-ethyl acetate-methanol-acetic acid-water (2.5:0.8:0.25:5, v/v) | Further purification |
| Sample Loading | 100 mg crude extract per run | Balance between capacity and resolution |
| Detection | UV monitoring at 254 nm | Urolithin chromophore detection |
| Purity Achieved | >98.5% | Suitable for biological assays |
The biological precursor to UA, ellagic acid, is poorly absorbed in the gastrointestinal tract and undergoes extensive microbial metabolism in the colon to produce urolithins [6]. Recent research has identified that a specific dehydroxylase operon (ucd) in Enterocloster species, particularly E. asparagiformis, E. bolteae, and E. citroniae, is responsible for the conversion of urolithin C to UA [9]. This enzyme complex consists of a xanthine dehydrogenase family protein (subunit M), a (2Fe-2S)-binding protein, and a molybdopterin-dependent oxidoreductase, which work in concert to remove specific hydroxyl groups from urolithin precursors.
For laboratory production, the intestinal metabolites are obtained by incubating pomegranate ellagitannins with fecal microbiota or specific bacterial strains in anaerobic conditions. The culture medium is then extracted with organic solvents, and the crude extract is subjected to HSCCC purification as described above. The key advantage of this approach is the production of UA identical to the human metabolite, while the main limitations include lower overall yield and batch-to-batch variability compared to chemical synthesis.
Comprehensive characterization of synthetic this compound is essential to ensure batch-to-batch consistency and research reproducibility. The identity confirmation should include multiple orthogonal analytical techniques, with HPLC-DAD-MS/MS and NMR spectroscopy serving as primary methods [2]. The purity specification for pharmaceutical development typically requires ≥98% chemical purity, with well-characterized impurity profiles including starting materials, process intermediates, and potential degradation products.
The HPLC method should employ a C18 reversed-phase column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water-acetic acid (99.9:0.1, v/v) and methanol-acetic acid (99.9:0.1, v/v) in a gradient elution program. Detection wavelengths of 254 nm and 290 nm provide optimal sensitivity for UA and its potential impurities. Mass spectrometric detection using electrospray ionization in negative mode typically shows the deprotonated molecular ion [M-H]⁻ at m/z 227, with characteristic fragment ions at m/z 183 and 155 [6].
Metal analysis represents a critical quality control step, particularly for UA synthesized via copper-catalyzed methods. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the necessary sensitivity to detect residual copper at levels that could potentially influence biological outcomes, especially in studies investigating antioxidant or mitochondrial effects [7]. The acceptable threshold for copper contamination should be established based on the specific research application, with more stringent limits required for studies of mitochondrial function.
Chromatographic purity must be verified using both UV and MS detection to monitor for structural analogs such as Urolithin B, isothis compound, and Urolithin C, which may co-elute under certain conditions. Accelerated stability studies under various temperature, humidity, and light exposure conditions provide data for establishing appropriate storage specifications, typically at -20°C protected from light.
This compound demonstrates significant potential as an anti-inflammatory agent through modulation of key signaling pathways, including NF-κB and MAPK. Standardized in vitro protocols have been established to evaluate these effects in relevant cell models. For assessment in immortalized bone marrow-derived macrophages (iBMDMs), cells are pretreated with non-cytotoxic concentrations of UA (typically 5-20 μM) for 2 hours before stimulation with lipopolysaccharide (LPS) or other inflammatory inducers [2].
The anti-inflammatory effects are quantified through multiple parameters, including reduction in nitrite production measured by Griess assay, secretion of pro-inflammatory cytokines (TNF-α, IL-6) assessed by FACS analysis, and expression of inflammatory markers (iNOS, COX-2) determined by qPCR [2] [10]. Additionally, reporter cell lines can be utilized to investigate the modulation of NF-κB and Nrf2 signaling pathways. The most potent effects have been observed with dopamine-conjugated UA derivatives (DopUA), which show enhanced immunomodulatory activity compared to the parent compound [2].
Figure 1: Signaling Pathway of this compound in Attenuating IL-1β-Induced Inflammation in Chondrocytes. UA inhibits IL-1β-induced activation of MAPK and NF-κB pathways, reducing expression of catabolic factors and inflammatory mediators while promoting anabolic factors, ultimately leading to cartilage protection [10].
The anti-obesity potential of this compound can be evaluated in rodent models using a standardized protocol that combines high-fat diet (HFD) induction with UA administration. The experimental design typically involves 18 Wistar rats randomly segregated into three groups (n=6): normal diet (ND) control, HFD control, and HFD with UA treatment [4]. The HFD formulation contains 40% normal diet, 40% lard, 10% sucrose, and 10% cholesterol, fed ad libitum for 10 weeks to establish obesity.
The treatment phase follows obesity induction, with UA administered via intraperitoneal injection at 2.5 mg/kg four times per week for four weeks [4]. The assessment parameters include weekly body weight measurement, serum lipid profiling (LDL, HDL, total cholesterol, triglycerides), and comprehensive analysis of gut microbiota composition through 16S rDNA sequencing of cecal contents. The statistical analysis typically employs one-way ANOVA followed by Dunnett's multiple comparisons test, with p < 0.05 considered significant.
The effects of UA on mitochondrial function can be evaluated using C. elegans Parkinson's disease models, which provide first insight into UA's in vivo toxicity and impact on α-synuclein aggregation [2]. Additionally, reporter cell lines can be utilized to investigate the modulation of mitochondrial pathways, including mitophagy activation. These assays typically involve treatment with non-cytotoxic concentrations of UA followed by assessment of mitochondrial membrane potential, ATP production, and mitochondrial morphology.
The comprehensive protocols presented in this document provide researchers with detailed methodologies for the synthesis, purification, characterization, and bioactivity assessment of this compound. The chemical synthesis approach offers advantages in scalability and consistency, while the natural purification methods yield compounds identical to human metabolites. The standardized bioassays enable rigorous evaluation of UA's diverse pharmacological activities, supporting its development as a potential therapeutic agent for inflammatory conditions, metabolic disorders, and age-related diseases.
Future methodological developments will likely focus on improving the sustainability of synthetic processes, enhancing purification efficiencies, and developing more sophisticated biological models to elucidate UA's complex mechanisms of action. The recent identification of specific bacterial enzymes responsible for UA production in the gut opens new possibilities for biotechnological production and personalized nutrition approaches based on individual metabotypes [9]. As research continues to unravel the multifaceted activities of this fascinating natural metabolite, the standardized protocols presented here will ensure scientific rigor and reproducibility across the research community.
This compound (UA) is a gut microbiome-derived postbiotic metabolite produced from the transformation of ellagitannins and ellagic acid found in pomegranates, berries, and walnuts. Unlike its dietary precursors, UA demonstrates significantly enhanced bioavailability and has emerged as a promising therapeutic candidate for age-related conditions, particularly those involving mitochondrial dysfunction. The compound has attracted substantial research interest due to its unique mechanism of action centered on mitochondrial quality control, which differentiates it from conventional nutritional interventions. UA's ability to directly target fundamental aging processes positions it as a potential candidate for addressing age-related decline in multiple physiological systems [1] [2].
The primary mechanistic basis for this compound's physiological effects involves the activation of mitophagy, the selective autophagy of damaged mitochondria. During aging and stress conditions, mitochondrial function declines as damaged organelles accumulate, leading to cellular energy deficits and increased oxidative stress. UA bypasses this bottleneck by enhancing mitochondrial turnover through the PINK1-Parkin pathway and other quality control mechanisms. This results in improved electron transport chain efficiency, reduced reactive oxygen species (ROS) production, and enhanced ATP generation—particularly critical in high-energy-demand tissues like skeletal muscle, heart, and brain [2] [3]. Additional mechanisms include modulation of inflammatory pathways through inhibition of COX-2 and NF-κB signaling, reduction of pro-inflammatory cytokines, and activation of the Nrf2-mediated antioxidant response system [4] [5].
Figure 1: This compound's Multimodal Mechanisms of Action - This diagram illustrates the primary biological pathways through which this compound exerts its effects, culminating in improved cellular energy production and tissue health.
Clinical investigations have established a well-tolerated dosing range for this compound supplementation, with studies demonstrating efficacy and safety across multiple populations and durations. The current evidence base includes randomized controlled trials ranging from short-term pharmacokinetic studies to longer-term efficacy trials, primarily focusing on middle-aged and older adults. These studies have employed standardized UA preparations with demonstrated bioavailability and consistent pharmacokinetic profiles [1] [6] [7].
Table 1: this compound Dosing Regimens in Clinical Trials
| Study Population | Dose (mg/day) | Duration | Primary Outcomes | Safety Findings |
|---|---|---|---|---|
| Middle-aged adults (40-64 years) [1] | 500-1000 mg | 4 months | ↑ Muscle strength (∼12%), ↑ aerobic endurance (VO2), ↑ mitophagy proteins | No serious adverse events, well-tolerated |
| Healthy middle-aged adults [6] | 1000 mg | 4 weeks | ↑ Naive CD8+ T cells, ↑ fatty acid oxidation, ↑ mitochondrial biogenesis | No significant adverse events, safe profile |
| Sedentary older adults [1] | 250-1000 mg | 4 weeks | Improved mitochondrial gene expression | No dose-limiting toxicities |
| Older adults [7] | 250-1000 mg | 4 months | Improved muscle endurance | Mild GI discomfort at highest doses |
Research indicates that this compound exhibits dose-dependent biological effects, with different doses potentially optimal for specific therapeutic outcomes. Lower doses (250-500 mg/day) appear sufficient for mitochondrial maintenance and general cellular health, while higher doses (500-1000 mg/day) demonstrate enhanced efficacy for functional improvements in muscle strength, endurance, and immune function. This dose-response relationship should inform trial design based on primary endpoints [1] [8] [7].
Table 2: Dose-Specific Effects and Recommendations
| Dose Range | Indications | Mechanistic Emphasis | Considerations |
|---|---|---|---|
| 250-500 mg/day | Basic mitochondrial health, Cellular aging mitigation, Long-term preventive approaches | Mitophagy activation, Oxidative stress reduction | Ideal for long-term studies, Minimal monitoring required |
| 500-1000 mg/day | Muscle strength/function, Immune enhancement, Aerobic endurance | Mitochondrial biogenesis, Anti-inflammatory effects, Immune modulation | Optimal for functional outcomes, Higher potential for efficacy |
The duration of supplementation represents another critical consideration in trial design. Short-term supplementation (4 weeks) has demonstrated efficacy for immune modulation and biomarker changes, while longer-term administration (4 months) appears necessary for robust functional improvements in muscle performance and endurance. This temporal pattern suggests that cellular and molecular changes precede measurable functional improvements, providing important guidance for selecting trial durations based on primary endpoints [1] [6].
Well-designed clinical trials investigating this compound should incorporate comprehensive assessments aligned with the compound's known mechanisms and previously demonstrated effects. The following protocol outlines key elements for conducting rigorous human trials based on successful previous studies:
Participant Selection and Screening: For studies targeting age-related conditions, enroll middle-aged to older adults (typically 40-75 years) with specific inclusion criteria such as suboptimal mitochondrial function (e.g., reduced exercise capacity, VO2 max <35 mL/kg/min), overweight status (BMI 25-32), or evidenced immunosenescence. Exclude individuals with significant renal/hepatic impairment, active malignancies, or concurrent use of medications that might interact with UA metabolism. Critically, screen for This compound metabotype when using precursor compounds (ellagitannins/ellagic acid) rather than pure UA, as approximately 40% of the population cannot efficiently convert precursors to active UA [1] [9] [7].
Randomization and Blinding: Implement block randomization stratified by age, gender, and baseline function to ensure balanced group allocation. Maintain double-blinding through identical appearance and packaging of active and placebo formulations. For studies including multiple dose groups, use a parallel group design rather than crossover due to UA's potential long-term effects on mitochondrial function that might persist beyond washout periods [1] [6].
Supplementation Protocol: Administer this compound once daily with food to enhance absorption and mimic natural postprandial production. For capsule formulations, utilize microcrystalline cellulose as an inert filler. For powder formulations, consider mixing with high-protein yogurt or similar food vehicles, which has been shown not to affect bioavailability. Encourage consistent timing of administration throughout the study period [8] [7].
Figure 2: Clinical Trial Workflow for this compound Studies - This diagram outlines key stages in clinical trial implementation, from participant screening to data analysis, highlighting critical considerations at each phase.
Robust assessment of this compound's effects requires multidimensional endpoint evaluation capturing molecular, functional, and clinical outcomes. The following methodologies have demonstrated sensitivity to UA intervention in previous trials:
Muscle Function Assessments: Implement isometric and isokinetic strength testing using computerized dynamometry for precise quantification of strength changes. Measure endurance through 6-minute walk test and peak oxygen consumption (VO2 peak) during graded exercise testing. Conduct these assessments at baseline, midpoint (for longer trials), and study completion with standardized pretest preparation (avoidance of strenuous exercise, consistent timing) [1] [7].
Mitochondrial Biomarkers: Collect muscle biopsy samples from vastus lateralis under local anesthesia using percutaneous needle biopsy technique. Process samples for mitophagy protein analysis (Western blot for PINK1, Parkin, LC3II/I), mitochondrial enzyme activity (citrate synthase, complex I-IV activities), and transcriptomic analysis of mitochondrial-related genes. For less invasive approaches, assess plasma acylcarnitine profiles via LC-MS as markers of mitochondrial fatty acid oxidation efficiency [1] [2] [3].
Immune Function Parameters: Collect peripheral blood mononuclear cells (PBMCs) for flow cytometric analysis of immune subsets, particularly CD8+ naive T cells, memory subsets, and monocyte populations. Evaluate immune cell metabolism via extracellular flux analysis measuring fatty acid oxidation and glycolytic rates in isolated T cells. Assess inflammatory markers including plasma cytokines (IL-6, TNF-α, IL-1β) using multiplex immunoassays [6].
Safety Monitoring: Conduct comprehensive metabolic panels, complete blood counts, and renal function tests at baseline and regular intervals. Monitor adverse events using structured diaries and standardized questionnaires assessing gastrointestinal symptoms, muscle aches, headaches, and other potential side effects. Implement data safety monitoring boards for larger or longer-term trials [1] [6] [7].
This compound exhibits complex pharmacokinetic behavior that must be considered in trial design and interpretation. After oral administration, UA undergoes extensive phase II metabolism in the intestinal wall and liver, resulting primarily in this compound glucuronide and sulfate conjugates. These conjugates represent the predominant circulating forms but possess reduced biological activity compared to the free UA aglycone. Interestingly, evidence suggests that UA glucuronide may undergo tissue-specific deconjugation in inflammatory microenvironments, regenerating the active aglycone form at target sites [9] [7].
The pharmacokinetic profile of this compound demonstrates dose-dependent characteristics, with peak plasma concentrations (Tmax) occurring approximately 2-4 hours post-administration. The compound accumulates in tissues with high mitochondrial density, including skeletal muscle, heart, and brain. The elimination half-life ranges from 4-12 hours, supporting once-daily dosing. Notably, substantial interindividual variability in free UA levels exists despite standardized dosing, potentially influenced by factors such as gut microbiome composition, liver enzyme activity, and body composition [2] [7].
Formulation strategies must address this compound's chemical properties, particularly its poor aqueous solubility. Current approaches include micronization, lipid-based delivery systems, and complexation with cyclodextrins to enhance dissolution and absorption. Additionally, researchers have developed This compound derivatives with improved metabolic stability, such as conjugates with NSAIDs that resist glucuronidation while maintaining anti-inflammatory activity. These advanced formulations may offer advantages for specific therapeutic applications but require additional safety assessment [9] [5].
This compound has demonstrated a favorable safety profile across multiple clinical trials at daily doses up to 1000 mg for durations of 4 months. The most comprehensive long-term study to date (n=88, 4-month duration) reported no serious adverse events attributable to UA supplementation. Mild adverse events occurred with similar frequency in active and placebo groups, with the most common being transient musculoskeletal discomfort, headache, and gastrointestinal symptoms that typically resolved without intervention [1] [6].
From a regulatory standpoint, this compound currently exists in a dual categorization as a dietary supplement ingredient and investigational new drug. This status necessitates careful consideration of regulatory pathways based on intended claims and applications. Regulatory agencies have generally recognized UA as safe based on submitted toxicological data, including genotoxicity assays, hysteresis studies, and subchronic toxicity assessments in rodent models [7].
Special population considerations include restricted use in pregnancy and lactation due to limited safety data, and caution in individuals with severe hepatic or renal impairment. Although no significant drug-supplement interactions have been reported, theoretical interactions with medications metabolized by CYP450 enzymes or UGT glucuronosyltransferases warrant monitoring until comprehensive interaction studies are completed [8] [7].
This compound represents a promising therapeutic agent with a well-documented dosing regimen and safety profile supporting its continued investigation. Based on current evidence, daily doses of 500-1000 mg for 4 weeks to 4 months demonstrate efficacy for improving mitochondrial function, muscle performance, and immune health with minimal adverse effects. The multimodal mechanism of action targeting fundamental aging processes distinguishes UA from conventional single-target approaches and supports its potential for addressing multiple age-related conditions.
Future research directions should include larger pivotal trials across diverse populations, combination studies with other interventions (e.g., exercise, nutritional approaches), and investigation of novel formulations with enhanced bioavailability. Additionally, research exploring UA's effects in specific disease states characterized by mitochondrial dysfunction (neurodegenerative conditions, metabolic diseases) would expand its potential therapeutic applications. The established dosing protocols outlined in these application notes provide a methodological foundation for this continued investigation.
This compound (UA) is a natural metabolite derived from ellagitannins and ellagic acid, compounds found in pomegranates, berries, and nuts, through transformation by the gut microbiota [1]. This postbiotic compound has gained significant scientific interest due to its potent mitophagy-inducing properties and diverse health benefits observed across multiple model systems. UA belongs to the urolithin family of compounds, with UA being the most extensively studied for its biological activities. The compound's mechanism of action primarily involves enhancement of mitochondrial quality control through activation of mitophagy, the selective autophagy of damaged mitochondria, which represents a fundamental process for maintaining cellular homeostasis [2]. This mechanism positions UA as a promising therapeutic candidate for conditions characterized by mitochondrial dysfunction, including age-related diseases, metabolic disorders, and various organ-specific pathologies.
The molecular pathways through which UA exerts its effects extend beyond mitophagy induction. Evidence indicates that UA modulates key signaling pathways including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, and suppression of the PI3K/AKT/mTOR pathway [3] [4]. These multifaceted mechanisms contribute to UA's observed anti-inflammatory, antioxidant, and anti-fibrotic properties across various disease models. From a translational perspective, direct UA supplementation has emerged as a preferred strategy over dietary precursor administration due to limitations in gut microbiota conversion capabilities—only approximately 40% of individuals naturally host microbiota capable of efficiently converting ellagitannins to bioactive UA [5]. This application note provides comprehensive methodological guidance for preclinical evaluation of UA, synthesizing current evidence from animal studies to support therapeutic development.
Table 1: Efficacy Outcomes of this compound in Disease Models
| Disease Model | Species | Dose & Duration | Key Outcomes | Mechanistic Insights |
|---|---|---|---|---|
| Cardiac Aging | C57BL/6 mice (24-month) | 25 mpk; 8 weeks | ↑ Diastolic function (E'/A' ratio); ↑ Systolic function under high workload [2] | ↑ Mitochondrial quality; ↑ Mitophagy activity |
| Heart Failure (HFrEF) | Wistar Han rats | 25 mpk; 8 weeks | ↓ ejection fraction decline (35%); ↓ fractional shortening decline (39%); ↓ telediastolic volume [2] | ↑ Mitochondrial respiration genes; ↑ PINK1/parkin-mediated mitophagy |
| Pulmonary Fibrosis | Mice (bleomycin-induced) | 20 mg/kg/day; 11 days | ↓ Collagen deposition; ↓ structural damage; ↓ extracellular matrix accumulation [3] | Inhibition of PI3K/AKT/mTOR pathway; ↓ AKT1 phosphorylation |
| Anxiety Models | Outbred rats | Chronic administration | ↓ Anxiety-like behaviors; normalized mitochondrial and synaptic gene pathways [6] | Restoration of MSN dendritic architecture; ↑ Mfn2 expression |
| Muscle Function | Aged rodents | Varied regimens | ↑ Muscle strength; ↑ endurance capacity [7] | ↑ Mitophagy proteins; mitochondrial biogenesis |
Table 2: Molecular and Cellular Effects of this compound
| Effect Category | Specific Measures | Experimental Systems | Magnitude of Effects |
|---|---|---|---|
| Mitochondrial Effects | Mitophagy activation | Rodent heart tissue | ↑ Phospho-ubiquitin levels [2] |
| Mitochondrial biogenesis | CD8+ T cells (human) | ↑ Fatty acid oxidation capacity (14.72 percentage points) [8] | |
| Anti-inflammatory Effects | NF-κB inhibition | LPS-stimulated BMDMs | ↓ IκBα phosphorylation; ↓ MAPK/PI3K activation [4] |
| Cytokine modulation | LPS-stimulated BMDMs | ↓ miR-146a, miR-155, miR-10, miR-99b [4] | |
| Redox Homeostasis | ROS reduction | LPS-stimulated BMDMs | ↓ Superoxide production; ↓ general ROS [4] |
| Calcium regulation | LPS-stimulated BMDMs | ↓ Intracellular Ca2+ concentration [4] |
Figure 1: Molecular Mechanisms of this compound. UA activates mitophagy through PINK1/Parkin signaling, modulates key cellular pathways, and produces functional improvements across tissue types.
Animal dosing considerations for UA must account for species-specific factors, desired exposure levels, and experimental objectives. Based on comprehensive preclinical evidence, the effective dose range for UA in rodent models typically spans from 10-50 mg/kg/day, administered via oral gavage or dietary admixture. For chronic studies investigating age-related conditions, administration periods of 8-16 weeks are commonly employed to observe meaningful physiological effects [2]. The selection of administration route should align with experimental goals—oral gavage ensures precise dosing timing and accuracy, while dietary admixture may better model chronic supplementation scenarios. Vehicle formulation is critical for optimal bioavailability, with UA typically dissolved in aqueous suspensions containing carboxymethylcellulose (0.5-1%) or similar carriers to ensure consistent dispersion and absorption.
Dose translation from animal models to potential human applications requires careful consideration. Preclinical studies have demonstrated efficacy with dose-dependent responses, enabling identification of optimal therapeutic windows for specific conditions [7]. For cardiac protection in heart failure models, 25 mg/kg/day administered for 8 weeks significantly improved systolic function and mitochondrial metrics [2]. In anxiety models, chronic administration at comparable doses normalized behavioral, molecular, and structural deficits [6]. Pulmonary fibrosis studies employed 20 mg/kg/day for 11 days, demonstrating significant reduction in collagen deposition and fibrotic progression [3]. These findings collectively support dose-dependent efficacy while highlighting the importance of model-specific protocol optimization.
Randomization and blinding represent critical methodological components for robust preclinical evaluation of UA. Animals should be randomly assigned to treatment groups using computer-generated sequences or stratified randomization based on baseline characteristics relevant to the study outcomes (e.g., body weight, baseline performance metrics). For behavioral studies, investigator blinding to treatment assignments during outcome assessment is essential to minimize potential bias. Appropriate sample size calculations should precede experimentation, with most published studies utilizing 8-12 animals per group to detect statistically significant and biologically relevant effects based on observed effect sizes in preliminary data.
Control group design must account for potential vehicle effects and normal age-related changes. Proper experimental design should include vehicle control groups receiving the formulation base without active compound, and where appropriate, positive control groups receiving established therapeutics for the condition under investigation. In aging studies, inclusion of young control groups provides reference for age-related changes and UA's ability to mitigate such declines [2]. For disease induction models (e.g., myocardial infarction, pulmonary fibrosis), sham-operated controls are necessary to distinguish procedure-related effects from specific pathological processes. Outcome measures should include both functional endpoints (e.g., echocardiographic parameters, behavioral tests) and molecular analyses (e.g., mitochondrial markers, inflammatory mediators) to comprehensively characterize UA's therapeutic potential.
Quantification of UA and its metabolites in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection represents the gold standard for UA bioanalysis. Validated HPLC-UV methods for UA quantification in broth media demonstrate appropriate precision, accuracy, and linearity across relevant concentration ranges, with limits of quantification sufficient to detect physiologically relevant concentrations [9]. For complex biological matrices like plasma, tissue homogenates, or cell lysates, LC-MS/MS methods provide enhanced sensitivity and specificity, particularly when analyzing phase II metabolites such as UA glucuronide and UA sulfate.
Sample processing protocols vary based on matrix complexity. For plasma samples, protein precipitation with acetonitrile or methanol typically provides adequate sample clean-up while maintaining UA stability. Tissue samples require homogenization in appropriate buffers followed by liquid-liquid extraction to isolate UA and its metabolites. It is important to note that UA exists in multiple forms in biological systems—as the aglycone (parent UA) and as phase II conjugates (glucuronidated and sulfated forms)—each with different biological activities and distribution patterns [1]. Recent evidence suggests that UA glucuronide may undergo reconversion to the active aglycone form in inflammatory microenvironments through enzymatic processes, a phenomenon termed "inflammatory dissociation" [1]. This metabolic interconversion highlights the importance of comprehensive metabolite profiling when evaluating UA pharmacokinetics and biodistribution.
Molecular endpoint assessments for UA studies should align with the compound's known mechanisms of action. Evaluation of mitochondrial quality control should include mitophagy markers such as PINK1, parkin, and phospho-ubiquitin via Western blot or immunohistochemistry [2]. Mitochondrial functional assessments can include respirometry measures, ATP production assays, and mitochondrial membrane potential evaluations. For inflammatory endpoints, quantification of NF-κB pathway activation (IκBα phosphorylation, p65 nuclear translocation) and pro-inflammatory cytokine expression (IL-1β, IL-6, TNFα) provide mechanistic insights into UA's anti-inflammatory effects [4].
Transcriptomic and proteomic approaches offer comprehensive insights into UA's systemic effects. RNA sequencing analyses performed on heart tissue from UA-treated animals revealed rescue of mitochondrial gene expression pathways, particularly those related to oxidative phosphorylation and mitochondrial organization [2]. Single-nucleus RNA sequencing in medium spiny neurons demonstrated UA's ability to normalize mitochondrial and synaptic gene pathways in anxiety models [6]. These advanced molecular techniques provide unprecedented resolution of UA's effects on specific cell populations and pathways, enabling deeper understanding of its therapeutic mechanisms across different biological contexts and disease states.
Statistical approaches for UA studies should be determined during experimental design phase to ensure appropriate power and analytical methods. For normally distributed continuous data, parametric tests such as Student's t-test (for two-group comparisons) or ANOVA with appropriate post-hoc tests (for multiple groups) are generally appropriate. Non-parametric alternatives should be employed when data violate assumptions of normality. For longitudinal studies with repeated measurements, mixed-effects models provide robust analytical frameworks that appropriately account for within-subject correlations over time. Correlation analyses between molecular markers and functional outcomes can strengthen mechanistic interpretations.
Data interpretation should consider both statistical significance and biological relevance. While p-values < 0.05 traditionally indicate statistical significance, effect sizes and confidence intervals provide important context for interpreting the practical importance of findings. In UA studies, researchers should specifically assess whether observed molecular changes (e.g., enhanced mitophagy, reduced inflammation) align with functional improvements (e.g., enhanced cardiac function, reduced anxiety behaviors). The systematic review of human UA studies highlights the importance of interpreting both statistically significant outcomes and non-significant trends, particularly in early-phase investigations where sample sizes may be limited [10]. This comprehensive analytical approach ensures balanced interpretation of UA's potential therapeutic benefits across model systems.
The accumulated preclinical evidence positions UA as a promising therapeutic candidate with multimodal mechanisms of action centered on mitochondrial quality control enhancement. Well-designed animal studies utilizing appropriate administration protocols, validated analytical methods, and rigorous statistical approaches have consistently demonstrated UA's efficacy across diverse disease models including cardiac dysfunction, pulmonary fibrosis, anxiety disorders, and age-related muscle decline. The detailed methodologies presented in these application notes provide researchers with comprehensive guidelines for conducting robust preclinical evaluations of UA.
Future research directions should address several key areas, including dose optimization across different pathological conditions, investigation of potential sex-specific effects, and evaluation of long-term safety profiles in chronic administration scenarios. Additionally, further exploration of UA's effects on specific immune cell populations, as suggested by human trial data showing expansion of naive-like CD8+ T cells and increased CD56dimCD16bright NK cells [8], represents a promising avenue for immunomodulatory applications. As the field advances, standardization of UA administration protocols and analytical approaches will facilitate more direct comparisons across studies and accelerate the translational path for this promising natural metabolite.
The table below summarizes key findings from human clinical trials and in vitro studies on Urolithin A's effects.
| Study Model / Population | Intervention Details | Key Findings on Mitophagy & Muscle Biomarkers | Functional Outcomes |
|---|---|---|---|
| Overweight, Middle-aged Adults (n=88, 40-64 years) [1] | 500 mg or 1000 mg UA/day for 4 months | ↑ Proteins linked to mitophagy and mitochondrial metabolism in skeletal muscle [1]. | ↑ Muscle strength (~12%); ↑ Aerobic endurance (VO2); ↓ Plasma acylcarnitines & C-reactive protein (CRP) [1]. |
| Healthy Older Adults (n= ~70 years) [2] | 500 mg or 1000 mg UA/day for 4 weeks | ↑ Mitochondrial gene expression in muscle tissue [2]. | Improved cellular health; ↓ Plasma acylcarnitines [2]. |
| Highly Trained Male Runners (n=42) [3] | 1000 mg UA/day for 4 weeks | Proteomic analysis: ↑ Pathways associated with mitochondria; ↑ Markers of mitophagy (non-significant, medium effect size d=-0.74) [3]. | ↑ Maximal aerobic capacity (VO2max); ↓ Perceived exertion; ↓ Post-exercise creatine kinase (CK) [3]. |
| Primary Human Myotubes (in vitro) [4] | 50 µM UA for 24 hours | N/A | ↑ Basal and insulin-stimulated glucose uptake by 21-24%; ↑ GLUT4 expression; ↓ Myostatin (MSTN) expression by 14% [4]. |
For researchers aiming to replicate these findings, the following protocols detail key procedures from the cited studies.
This protocol is adapted from long-term human supplementation studies [1] [3].
This protocol is adapted from work on primary human skeletal muscle cells [4].
GLUT4 and MSTN via qPCR, normalizing to stable housekeeping genes [4].Clinical trials consistently report that this compound is safe and well-tolerated:
This compound promotes mitochondrial health primarily by activating mitophagy. The diagram below illustrates this key signaling pathway.
The primary mechanism involves the PINK1-Parkin dependent pathway [2] [7]. UA induces the stabilization of the PINK1 kinase on the surface of damaged mitochondria, which recruits and activates the Parkin ubiquitin ligase. Parkin ubiquitinates outer mitochondrial membrane proteins, marking the mitochondrion for degradation. These ubiquitinated proteins are recognized by autophagy receptors like LC3, leading to autophagosome engulfment and lysosomal degradation—a process known as mitophagy [2]. This clearance of dysfunctional mitochondria improves the overall quality of the mitochondrial pool, enhancing cellular respiration and energy production.
Current evidence robustly indicates that this compound supplementation effectively upregulates markers of mitophagy and improves mitochondrial function in human skeletal muscle, leading to enhanced muscle strength and endurance across diverse populations.
Future research should focus on long-term efficacy and safety, dose-response optimization in different populations, and synergistic effects with other interventions like exercise or nutrition. Exploring the role of the gut microbiome-urolithin axis may also provide insights into individualized responses [6] [7]. This compound represents a promising, evidence-backed nutraceutical for combating age-related and inactivity-related muscle decline.
Urolithin A is a postbiotic metabolite produced by the gut microbiota from dietary ellagitannins, found in foods like pomegranates and walnuts [1]. Recent studies highlight its role as a potent immunomodulator and inducer of mitophagy, the selective autophagy of damaged mitochondria [2].
The natural killer (NK) activity of PBMCs is a crucial defense mechanism, capable of rapidly eliminating virally infected and cancerous cells without prior sensitization [3] [4]. In cancer patients, this cytotoxicity is often depleted due to cancer-induced immune suppression [3]. Research demonstrates that this compound can enhance this innate immune function, offering a potential therapeutic strategy to counteract immune decline and improve cancer immunosurveillance [3] [2].
The following table summarizes the core quantitative findings from recent studies on this compound's effects on immune function and NK activity:
| Study Model | This compound Dose/Concentration | Key Findings on NK and Immune Function | Primary Outcome Measures |
|---|---|---|---|
| Ex Vivo (PBMCs from Prostate Cancer Patients) [3] | 10 μM (in vitro incubation) | ↑ NK activity by avg. 23% (95% CI: 7%-38%); dose-dependent increase; ↓ fractalkine, IL-8, MCP-3 [3]. | Specific killing of K562 target cells (flow cytometry) [3]. |
| Randomized Controlled Trial (Healthy Middle-Aged Adults) [2] | 1,000 mg/day (oral, 4 weeks) | ↑ Circulating lymphocytes; ↑ CD56dimCD16bright NK cells (highly cytotoxic subset); ↑ naive-like, less exhausted CD8+ T cells [2]. | Flow cytometry of PBMCs; cytokine secretion; mitochondrial biogenesis [2]. |
| In Vitro (RAW264 Macrophages) [1] | 2-40 μM (in vitro incubation) | Attenuated pro-inflammatory response; suppressed PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways [1]. | Production of NO, PGE2, TNF-α, IL-6; intracellular signaling [1]. |
These findings are supported by mechanistic studies. The 2025 clinical trial further reported that UA supplementation augmented mitochondrial biogenesis in CD8+ T cells and improved their fatty acid oxidation capacity, indicating a fundamental reshaping of immune cell metabolism [2].
Here, you will find detailed methodologies for key experiments assessing this compound's effects on PBMC NK activity.
This protocol is adapted from studies investigating UA's effect on PBMCs from prostate cancer patients and healthy donors [3] [4].
1. Isolation of PBMCs
2. Treatment with this compound
3. Preparation of Target Cells
4. Cytotoxicity Co-Culture and Measurement
This protocol can be integrated into the main assay to investigate the mechanism of UA action [3].
This compound modulates immune function through multiple interconnected pathways, with the AhR and mitochondrial pathways playing central roles. The following diagram illustrates the key signaling pathways and their interplay in mediating UA's effects on NK cell activity.
Diagram 1: Proposed signaling mechanisms of this compound in enhancing NK cell activity. Solid lines represent direct or well-supported interactions, while dashed lines represent interactions observed in other immune cell types (e.g., macrophages) that may contribute to the overall immunomodulatory environment [3] [2] [1].
| Assessment Category | Specific Technique / Biomarker | Representative Findings with UA Supplementation | Study Population & Design |
|---|---|---|---|
| Molecular & Biochemical Biomarkers | Plasma Acylcarnitines | Significant decrease [1] | Middle-aged adults, 500mg/1000mg daily for 4 months [1] |
| Plasma C-reactive Protein (CRP) | Significant decrease [1] | Middle-aged adults, 500mg/1000mg daily for 4 months [1] | |
| Skeletal Muscle Mitophagy & Metabolism Proteins | Significant increase in proteins linked to mitophagy and mitochondrial metabolism [1] | Middle-aged adults, 500mg/1000mg daily for 4 months [1] | |
| T Cell Mitochondrial Biogenesis | Increased in CD8+ cells [2] | Middle-aged adults, 1000mg daily for 4 weeks [2] | |
| T Cell Fatty Acid Oxidation | Increased capacity in CD8+ cells [2] | Middle-aged adults, 1000mg daily for 4 weeks [2] | |
| Functional & Performance Metrics | Muscle Strength (e.g., hand, hamstring) | Increase by ~12% [1] | Middle-aged adults, 500mg/1000mg daily for 4 months [1] |
| Aerobic Endurance / Peak Oxygen Consumption (VO₂max or VO₂peak) | Clinically meaningful improvements [1] | Middle-aged adults, 500mg/1000mg daily for 4 months [1] | |
| Aerobic Endurance (Yo-Yo Intermittent Recovery Test) | Significant improvement (+239 m) [3] | Academy soccer players, 1000mg daily for 6 weeks [3] | |
| Lower-limb Power (Countermovement Jump Height) | Significant improvement (+3.33 cm) [3] | Academy soccer players, 1000mg daily for 6 weeks [3] |
For researchers aiming to replicate these assessments, here are detailed methodologies based on the cited clinical trials.
This protocol is modeled after the ATLAS trial (NCT03464500) [1].
1. Study Design:
2. Sample Collection and Analysis:
3. Statistical Analysis:
This protocol is modeled after the study on academy soccer players [3].
1. Study Design:
2. Performance Testing:
3. Data Analysis:
This compound enhances mitochondrial function primarily by activating mitophagy. The following diagram illustrates the key molecular pathway involved, based on mechanistic descriptions from the literature [4] [5].
Diagram 1: this compound enhances the PINK1/Parkin pathway to promote mitophagy. UA facilitates the key initial steps of dysfunctional mitochondria recognition by stabilizing PINK1 and recruiting Parkin, leading to the removal of damaged organelles and maintenance of a healthy mitochondrial network [4] [5].
This compound (UA) is a natural metabolite produced by the human gut microbiota from dietary ellagitannins found in pomegranates, berries, and nuts. This postbiotic compound has emerged as a potent modulator of autophagy, a critical cellular process for maintaining homeostasis through degradation and recycling of damaged organelles and proteins. UA's ability to influence autophagic flux—the complete process from autophagosome formation to lysosomal degradation—has demonstrated significant therapeutic potential across various disease models, including sepsis-induced muscle dysfunction, neurodegenerative conditions, and infectious diseases [1] [2] [3].
The molecular mechanisms through which UA regulates autophagy are multifaceted and context-dependent. Research indicates that UA can enhance autophagosome formation while simultaneously promoting lysosomal function, thereby ensuring complete autophagic flux rather than merely initiating the process. This comprehensive effect on the autophagy cascade makes UA a valuable research tool and promising therapeutic candidate. Proper measurement of autophagy flux is therefore essential for evaluating UA's biological activity and understanding its mechanism of action in different experimental systems [1] [3].
Researchers employ multiple complementary techniques to comprehensively evaluate UA's effects on autophagy flux. The table below summarizes the primary methods used in recent studies:
Table 1: Primary Methodologies for Assessing this compound-Induced Autophagy Flux
| Method Category | Specific Technique | Key Readouts | Model Systems Applied |
|---|---|---|---|
| Western Blot | Lysosomal inhibition (chloroquine, NH4Cl) | LC3B-II accumulation, p62 degradation | Sepsis mouse model [1], Mtb-infected macrophages [2] |
| Imaging | Transmission Electron Microscopy (TEM) | Autophagic vacuoles quantification, mitochondrial morphology | Sepsis mouse muscle [1], retinal degeneration [3] |
| Fluorescent Reporting | Tandem mRFP-GFP-LC3 | Autophagosomes (yellow) vs. autolysosomes (red) | Mtb-infected macrophages [2], retinal epithelial cells [3] |
| Functional Assays | Mitochondrial respiration, lysosomal activity | Oxygen consumption rates, lysosomal membrane integrity | Sepsis survivors [1], AMD models [3] |
| Gene Expression | qRT-PCR, RNA sequencing | Autophagy-related gene expression | SH-SY5Y-APP695 cells [4], CD8+ T cells [5] |
The selection of appropriate methodology depends on the experimental model, research question, and available resources. For comprehensive assessment, researchers should combine multiple techniques to capture different aspects of autophagy flux. Western blot analysis with lysosomal inhibitors remains the gold standard for quantifying autophagic activity, while advanced imaging techniques provide spatial and morphological information about autophagic structures and their cargo [1] [2]. Fluorescent reporter systems offer dynamic monitoring of autophagy progression in live cells, and functional assays help connect autophagic activity to relevant physiological outcomes.
The lysosomal inhibition method represents the most reliable approach for quantifying UA-induced autophagy flux in both in vitro and in vivo systems:
Materials Required:
Procedure:
Troubleshooting Tips:
TEM provides ultrastructural evidence of UA's effects on autophagic vacuole formation and mitochondrial quality:
Sample Preparation Protocol:
Quantification Methods:
Data Interpretation:
The mRFP-GFP-LC3 tandem construct exploits differential pH sensitivity to distinguish autophagosomes from autolysosomes:
Experimental Workflow:
Technical Considerations:
The molecular mechanisms through which UA modulates autophagy involve multiple interconnected signaling pathways. The following diagram illustrates the key pathways documented in recent research:
UA Autophagy Signaling Mechanisms
The diagram above illustrates three key molecular pathways through which UA modulates autophagy:
ERK1/2-ULK1 Cascade: UA directly binds and activates ERK1/2 kinases, leading to phosphorylation and activation of ULK1, a critical initiator of autophagy. This pathway enhances autophagic flux in CD8+ T cells, resulting in improved metabolic adaptation (increased OCR/ECAR, reduced ROS) and enhanced antitumor activity [5].
PINK1/Parkin Mitophagy Pathway: UA stabilizes PINK1 on damaged mitochondria, promoting Parkin recruitment and subsequent mitophagy. This pathway is crucial for clearing dysfunctional mitochondria, improving complex I-driven oxygen consumption (CI-JO2), and restoring muscle function in sepsis survivors [1] [3].
p62-Dependent Lysophagy: Under lysosomal stress conditions, UA promotes p62/SQSTM1-mediated lysophagy to清除permeabilized lysosomes. This bypasses lysosomal defects, restores proteostasis, and provides neuroprotection in retinal degeneration models [3].
Proper interpretation of autophagy flux data requires careful analysis of multiple parameters. The table below summarizes key quantitative changes observed with UA treatment across different models:
Table 2: Quantitative Changes in Autophagy and Mitochondrial Parameters Following UA Treatment
| Parameter | Measurement Method | Control Conditions | UA-Treated | Biological Significance |
|---|---|---|---|---|
| LC3B-II Accumulation | Western blot with CQ | Baseline levels | Increase 1.5-3.0 fold | Enhanced autophagosome formation [1] |
| p62 Degradation | Western blot | Stable expression | 40-60% decrease | Complete autophagic flux [2] |
| Autophagic Vacuoles | TEM quantification | 5 AVs/mm² (muscle) | 50 AVs/mm² (muscle) | Increased autophagic activity [1] |
| Lysophagy Activity | Galectin-3 puncta | Minimal detection | 2.5-fold increase | Clearance of damaged lysosomes [3] |
| Mitochondrial Respiration | High-resolution respirometry | 45% reduction in CI-JO2 | 81-106 pmol/s/mg | Restored oxidative capacity [1] |
| Tetanic Force | In situ contractility | 215 mN/mm² | 244 mN/mm² | Improved muscle function [1] |
When measuring UA-induced autophagy flux, researchers should be aware of several potential confounding factors:
Incomplete Lysosomal Inhibition: Always validate that chloroquine/NH4Cl concentrations completely block lysosomal degradation in your specific model system by confirming p62 accumulation in inhibitor-only groups.
Autophagy Blockade vs. Enhancement: Distinguish between increased autophagosome formation versus decreased degradation by always including lysosomal inhibition conditions. True flux enhancement shows increased degradation in the absence of inhibitors.
Cell-Type Specific Responses: Consider that UA may have different effects in various cell types. For example, UA activates general autophagy in T cells [5] but specifically induces mitophagy in muscle cells [1].
Time-Dependent Effects: UA's impact on autophagy may vary with treatment duration. Short exposures (2-6 hours) often assess initial flux activation, while longer treatments (24-72 hours) evaluate adaptive responses.
Functional Correlation: Always correlate autophagy markers with functional outcomes relevant to your model, such as mitochondrial respiration, protein aggregation clearance, or pathogen elimination [2].
UA represents a promising autophagy modulator with demonstrated efficacy across diverse disease models. The methodologies outlined herein provide a comprehensive framework for quantifying UA-induced autophagy flux, from basic molecular assessments to functional outcomes. As research in this field advances, standardization of these protocols will facilitate comparison across studies and accelerate the translational potential of UA and related compounds for therapeutic applications.
This compound (UA) is a bioactive metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid found in pomegranates, berries, and nuts. Growing evidence from clinical research indicates that UA exhibits potent biological activities including anti-inflammatory effects, enhancement of mitochondrial function through mitophagy activation, and potential therapeutic benefits for age-related muscle decline, neurodegenerative diseases, and fibrotic conditions. The quantitative analysis of UA in biological matrices, particularly plasma, is essential for understanding its pharmacokinetic profile, bioavailability, and dose-response relationships in clinical interventions.
The analysis of UA presents unique bioanalytical challenges due to its relatively low plasma concentrations, extensive phase II metabolism (glucuronidation and sulfation), and significant interindividual variability in production among humans. Approximately 40% of the population efficiently produces UA from precursor compounds, while the remainder exhibits limited or no production capacity. This variability necessitates precise and sensitive analytical methods to quantify UA and its metabolites in clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for UA quantification due to its superior sensitivity, selectivity, and ability to distinguish between UA and its conjugated metabolites.
Efficient extraction of this compound from plasma matrices is critical for achieving optimal recovery and minimizing matrix effects. Based on validated methodologies from recent literature, the following protocol has been demonstrated to provide excellent recovery rates (>95%) for UA from human plasma:
Modern ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometry provide the necessary resolution, sensitivity, and throughput for routine quantification of UA in clinical studies. The following parameters have been optimized specifically for UA separation and detection:
Table 1: Optimal UPLC Conditions for this compound Separation
| Parameter | Configuration | Alternative Options |
|---|---|---|
| Column | ACQUITY UPLC CSH Fluoro Phenyl (2.1 × 50 mm, 1.7 µm) | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 2 mM Ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Methanol with 0.1% formic acid |
| Gradient Program | 0-2 min: 20-80% B; 2-4 min: 80% B; 4-4.5 min: 80-20% B; 4.5-6 min: 20% B | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min | 0.3-0.5 mL/min |
| Column Temperature | 40°C | 35-45°C |
| Injection Volume | 5 µL | 2-10 µL |
| Run Time | 6 minutes | 5-8 minutes |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Configuration | Ion Transitions (MRM) |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole | QqQ with ESI source |
| Ionization Mode | Negative ESI | Positive ESI (for certain metabolites) |
| Ion Spray Voltage | -4500 V | ±4500 V depending on mode |
| Source Temperature | 500°C | 450-550°C |
| Nebulizer Gas | 50 psi | 45-55 psi |
| Heater Gas | 60 psi | 50-65 psi |
| This compound MRM | 227.0 → 183.0 (quantifier); 227.0 → 199.0 (qualifier) | Precursor ion: 227.0 m/z |
| Internal Standard MRM | Naringenin: 271.0 → 151.0; 6,7-Dihydroxycoumarin: 177.0 → 133.0 | Varies by internal standard |
| Dwell Time | 100 ms per transition | 50-200 ms |
Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of UA quantification for clinical research. The following validation parameters should be established according to ICH guidelines and applied to each target species (human, mouse, rat, canine, bovine):
Table 3: Method Validation Criteria for this compound Quantification
| Validation Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Linearity Range | R² ≥ 0.995 | 0.5-125 ng/mL (human); 1-250 ng/mL (CsA co-analysis) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10; accuracy ±20% | 0.5-2.5 ng/mL across species |
| Accuracy | ±15% of nominal value (±20% at LLOQ) | 98-102% recovery in spiked samples |
| Precision | ≤15% RSD (≤20% at LLOQ) | Inter-operator RSD: 1.3% |
| Carryover | ≤20% of LLOQ | Negligible (<0.5%) |
| Specificity | No interference at retention time | Resolution factor ≥2.0 from impurities |
| Stability | ±15% of nominal concentration | 96 hours at room temperature; 48 hours for bovine serum |
| Matrix Effects | Matrix factor 0.8-1.2 | 85-115% with internal standardization |
The following diagram illustrates the complete experimental workflow for this compound plasma quantification, from sample collection to data analysis:
Blood Collection and Processing: Collect venous blood into K2-EDTA tubes and invert gently several times to ensure proper mixing with anticoagulant. Centrifuge at 1,500 × g for 10 minutes at 4°C within 30 minutes of collection. Aliquot plasma into polypropylene tubes and store immediately at -80°C until analysis. [1] [4]
Calibration Standards and QC Preparation: Prepare stock solutions of UA in methanol at 1 mg/mL. Serially dilute with methanol to prepare working solutions. Spike blank plasma with appropriate volumes of working solutions to create calibration standards covering the range of 0.5-125 ng/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range. [1]
Internal Standard Solution: Prepare internal standard working solution in methanol at a concentration of 50 nM. Use naringenin for UA-specific methods or 6,7-Dihydroxycoumarin for multi-analyte panels including ellagic acid and other urolithins. [1] [2]
Calibration Curve: Inject calibration standards in triplicate and plot the peak area ratio (analyte to internal standard) against nominal concentration. Use linear regression with 1/x² weighting to generate the calibration curve. The correlation coefficient (R²) should be ≥0.995. [1]
Quality Control: Analyze QC samples at low, medium, and high concentrations in duplicate with each batch of experimental samples. At least 67% of QC samples and 50% at each concentration should be within ±15% of nominal values. [1]
Pharmacokinetic Calculations: For pharmacokinetic studies, calculate parameters including Cmax, Tmax, AUC0-t, AUC0-∞, t½, and clearance using non-compartmental analysis with validated software such as WinNonlin or PK Solver. [4] [2]
LC-MS/MS methods for UA quantification have been successfully applied in numerous clinical trials investigating the effects of UA supplementation on various health parameters:
Table 4: Clinical Trial Applications of this compound Quantification
| Study Population | Intervention | Key Findings | Analytical Methods |
|---|---|---|---|
| Older Adults (65-90 years) [5] | 1000 mg UA daily for 4 months | Significant improvement in muscle endurance; Reduced plasma acylcarnitines and C-reactive protein | LC-MS/MS for UA and biomarker profiling |
| Middle-Aged Adults (40-64 years) [6] | 500 mg or 1000 mg UA daily for 4 months | Increased muscle strength (∼12%); Improved aerobic endurance; Increased mitophagy proteins in muscle | LC-MS/MS for UA and mitochondrial biomarkers |
| Healthy Adults [4] | Single dose of 500 mg UA vs pomegranate juice | >6-fold higher UA exposure with direct supplementation vs precursor consumption | LC-MS/MS for UA and conjugates in plasma |
| Aged Mice (83 weeks) [7] | 0.16% pomegranate extract with UA for 56 days | Suppressed age-related memory impairment; Reduced brain inflammation | LC-MS/MS for UA in plasma and tissue |
The robustness of the UPLC-MS/MS method for UA quantification has been demonstrated across multiple mammalian species, highlighting its utility in both preclinical and clinical research:
The method maintains consistent performance across species with minimal modifications, primarily in sample preparation to address matrix-specific interferences. [1]
Matrix Effects: To mitigate plasma matrix effects, use stable isotope-labeled internal standards (when available) and maintain consistent sample preparation volumes. Evaluate matrix effects by comparing the response of standards in neat solution versus spiked post-extraction plasma. [8] [2]
Metabolite Conjugation: For comprehensive UA exposure assessment, include enzymatic hydrolysis (β-glucuronidase/sulfatase) steps to quantify conjugated metabolites. Without hydrolysis, only free UA is measured, potentially underestimating total exposure by 3-10 fold. [4] [2]
Producer Status Considerations: When analyzing samples following ellagitannin-rich food consumption (rather than direct UA supplementation), account for individual producer status. Only approximately 40% of the population efficiently converts ellagitannins to UA, leading to high interindividual variability in plasma concentrations. [4]
For Higher Sensitivity: Reduce injection volume and employ more extensive sample cleanup (SPE rather than protein precipitation) to concentrate samples and reduce matrix interference.
For High-Throughput Applications: Shorten chromatography runtime to 3-4 minutes by using a steeper gradient, while maintaining resolution from potentially interfering compounds.
For Multi-Analyte Panels: Expand the method to include related compounds such as urolithin B, isothis compound, and ellagic acid by optimizing MRM transitions and chromatographic separation. [2]
The LC-MS/MS methods detailed in these application notes provide robust, sensitive, and reproducible quantification of this compound in plasma matrices across multiple species. The validated UPLC-MS/MS protocol enables accurate determination of UA pharmacokinetics and exposure-response relationships in clinical studies, with a rapid 6-minute run time ideal for high-throughput applications.
These methods have been successfully applied to demonstrate that direct UA supplementation achieves more consistent and substantially higher (6-fold) plasma levels compared to consumption of precursor compounds from pomegranate juice, overcoming the limitations of individual variability in gut microbiota composition. Furthermore, clinical applications have established correlations between UA exposure and improved mitochondrial function, enhanced muscle performance, and reduced inflammatory biomarkers, supporting the therapeutic potential of UA for age-related conditions.
Future directions for UA bioanalysis may include expanded metabolite profiling, micro-sampling techniques for improved clinical monitoring, and standardized protocols for multi-site clinical trials to ensure data comparability across research institutions.
This compound (UA) is a metabolically derived compound produced by the gut microbiota through the biotransformation of ellagitannins and ellagic acid found in various foods including pomegranates, walnuts, and berries [1] [2]. Chemically identified as 3,8-dihydroxybenzo[c]chromen-6-one (molecular formula: C₁₃H₈O₄; molecular weight: 228.20 g/mol), UA belongs to the benzo[c]chromen-6-one chemical family and has emerged as a promising therapeutic compound with diverse biological activities [3]. The planar aromatic structure of UA features hydroxyl groups at positions 3 and 8, contributing to its moderate hydrophilicity and antioxidant capacity [3]. While sparingly soluble in water, UA demonstrates better solubility in organic solvents such as ethanol and dimethyl sulfoxide, presenting formulation challenges for clinical applications [3].
The metabolism and distribution of UA are complex and highly dependent on individual factors. Following production in the colon by gut microbiota, UA is absorbed through intestinal epithelial cells and enters the circulatory system via enterohepatic circulation [2]. Upon hepatic absorption, UA undergoes phase II biotransformation, resulting in the formation of phase II metabolites, primarily glucuronides and secondarily sulfates [2]. Within the circulatory system, UA exists primarily as these conjugated metabolites within the concentration range of 0.024 to 35 μM [2]. Interestingly, research indicates that following entry into the bloodstream, UA is converted into less biologically active phase II metabolites, which may subsequently dissociate into more active UA monomers within target tissues and inflammatory microenvironments through a process termed "inflammatory dissociation" [2].
Table 1: Tissue Distribution of this compound and Metabolites in Preclinical Models
| Tissue Type | UA Form Detected | Experimental Model | Key Findings | Research Citation |
|---|---|---|---|---|
| Skeletal Muscle | Primarily monomeric form | Elderly humans administered 2000 mg UA | Majority of UA detected in monomeric form; trace glucuronides in few subjects | [2] |
| Liver | UA-sulfate, UA-glucuronide | Prostate cancer model mice | Elevated levels of phase II metabolites detected | [2] |
| Kidneys | UA-sulfate, UA-glucuronide | Prostate cancer model mice | Elevated levels of phase II metabolites detected | [2] |
| Prostate | High UA concentrations | Prostate cancer model mice | Elevated UA levels in target tissue | [2] |
| Gastrointestinal Tract | High UA concentrations | Prostate cancer model mice | Elevated UA levels in target tissue | [2] |
| Colon | High UA concentrations | Prostate cancer model mice | Elevated UA levels in target tissue | [2] |
The tissue distribution of UA follows distinct patterns based on organ type and metabolic activity. Research demonstrates that phase II metabolites (UA-glucuronide and UA-sulfate) predominantly accumulate in metabolic and excretory organs such as the liver and kidneys, while target tissues like skeletal muscle, prostate, and gastrointestinal organs contain primarily the biologically active UA monomer [2]. This differential distribution suggests tissue-specific reactivation of UA conjugates, possibly through enzymatic processes in the target tissue microenvironment.
In skeletal muscle specifically, studies of elderly individuals administered a single 2000 mg UA capsule revealed that the majority of UA detected was in its monomeric form, with only trace amounts of UA-glucuronide present in a few subjects [2]. This distribution profile is particularly significant for understanding UA's mechanisms in muscle health and performance, as the monomeric form is biologically active and responsible for the observed therapeutic effects. The preferential distribution of active UA to skeletal muscle tissue aligns with clinical findings demonstrating improved muscle strength, endurance, and mitochondrial function following UA supplementation [4] [2].
The time-dependent metabolic processing of UA further influences its tissue distribution. Studies in mice have shown that plasma samples collected 1 and 6 hours after UA administration displayed a decrease in UA monomers from 77.2% to 65.7%, accompanied by a corresponding increase in phase II metabolites [2]. This progressive formation of conjugated metabolites in circulation highlights the dynamic nature of UA pharmacokinetics and underscores the importance of considering temporal factors when designing distribution studies and therapeutic regimens.
UA's distribution to key tissues enables its primary mechanism of action through the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. UA activates the PINK1/Parkin signaling pathway, which is central to mitochondrial quality control, thereby promoting the selective aggregation, degradation, and removal of damaged mitochondria [1]. Additionally, research demonstrates that UA enhances mitophagy by activating the expression of glutathione S-transferases (GSTs) through stimulation of the Nrf2-ARE signaling pathway, further enhancing cellular autophagy and mitochondrial quality control [1].
In skeletal muscle, UA supplementation has been shown to significantly increase both ATP and NAD+ levels, resulting in enhanced cellular energy status [5]. This elevation in energy metabolites activates NAD+-dependent pathways, particularly those mediated by SIRT1, which plays a crucial role in UA-induced physiological effects. The increased NAD+ levels and NAD+/NADH ratio following UA administration trigger downstream signaling cascades that promote mitochondrial biogenesis and function [5].
Figure 1: UA-Induced Angiogenesis Signaling Pathway in Skeletal Muscle. This compound (UA) increases NAD+ levels, activating SIRT1, which deacetylates and activates PGC-1α, leading to upregulation of angiogenic factors including VEGFA, VEGFR2, CDH5, and CYR61, ultimately stimulating muscle angiogenesis.
Transcriptomic profiling of skeletal muscle from UA-supplemented mice revealed significant upregulation of angiogenic pathways, with specific enhancement of genes involved in blood vessel development including VEGFA, CDH5, and CYR61 [5]. Inhibition studies using the SIRT1-specific inhibitor EX527 demonstrated that UA-induced upregulation of these angiogenic markers is dependent on SIRT1 activation, confirming the crucial role of the NAD+-SIRT1-PGC-1α axis in mediating UA's effects on vascularization [5]. This pro-angiogenic effect contributes to improved muscle perfusion and function, particularly in aging populations where vascular decline contributes to muscle deterioration.
UA's distribution to various tissues enables its potent anti-inflammatory activity through modulation of key signaling pathways. In chondrocytes, UA attenuates IL-1β-induced inflammatory responses by inhibiting the MAPK/NF-κB signaling pathways [6]. Specifically, UA treatment reduces IL-1β-induced phosphorylation of ERK, JNK, p38, and p65, resulting in decreased expression of catabolic factors such as matrix metalloproteinases (MMPs) and ADAMTS-4 while promoting the expression of anabolic factors including Sox-9, Collagen II, and Aggrecan [6].
Recent clinical research has revealed that UA supplementation positively influences immune aging by expanding naive-like CD8+ T cells with lower expression of exhaustion markers and increasing fatty acid oxidation capacity in immune cells [7] [8]. This immunomodulatory effect is mediated through UA's enhancement of mitochondrial function in immune cells, particularly through increased PGC-1α expression, the master regulator of mitochondrial biogenesis [7]. Single-cell RNA sequencing analysis has demonstrated that UA drives transcriptional shifts across immune populations, modulating pathways linked to inflammation and metabolism, thereby supporting its potential to counteract age-related immune decline and inflammaging [8].
Objective: To quantify UA and its metabolites in various tissues following oral administration.
Materials and Reagents:
Equipment:
Experimental Procedure:
Animal Dosing and Tissue Collection:
Tissue Sample Preparation:
LC-MS/MS Analysis:
Data Analysis:
Objective: To evaluate UA-induced changes in immune cell metabolism and mitochondrial function.
Materials and Reagents:
Experimental Procedure:
Cell Culture and Treatment:
Metabolic Analysis:
Immunophenotyping:
Fatty Acid Oxidation Capacity:
The tissue distribution profile of UA provides critical insights for targeted therapeutic development. The preferential distribution of active UA monomers to skeletal muscle supports its application in muscle health disorders including sarcopenia, age-related muscle decline, and muscular dystrophies [4] [5]. Similarly, the accumulation of UA in the gastrointestinal tract and associated organs justifies its investigation for colorectal and prostate disorders [2] [3].
The distribution pattern also informs dosing strategies for clinical applications. The relatively rapid metabolism and tissue distribution support once-daily dosing regimens, which have demonstrated efficacy in multiple clinical trials [7] [4] [8]. The presence of UA in target tissues at biologically active concentrations following oral supplementation validates the feasibility of oral administration for systemic effects.
Table 2: Research Gaps in this compound Tissue Distribution and Proposed Solutions
| Research Gap | Impact on Field | Recommended Approach |
|---|---|---|
| Limited human tissue distribution data | Reliance on preclinical models for distribution predictions | Utilize advanced imaging techniques (PET-labeled UA) in clinical studies |
| Incomplete characterization of transport mechanisms | Limited understanding of factors governing tissue-specific distribution | Perform transporter inhibition assays and knockout model studies |
| Variable interindividual bioavailability | Challenges in standardized dosing recommendations | Conduct population pharmacokinetic studies with microbiome profiling |
| Limited data on blood-brain barrier penetration | Unknown potential for neurological applications | Develop specialized CNS distribution studies with sensitive detection methods |
| Tissue distribution in disease states | Limited understanding of pharmacokinetic alterations in pathology | Perform distribution studies in disease-specific animal models |
Despite significant advances in understanding UA's tissue distribution, several critical knowledge gaps remain. The transport mechanisms responsible for UA's tissue-specific distribution are not fully characterized, requiring further investigation into specific uptake transporters and tissue retention mechanisms [1] [2]. Additionally, there is limited understanding of how disease states alter UA pharmacokinetics and tissue distribution, necessitating studies in pathological models relevant to target indications [9] [10].
The molecular triggers for the conversion of phase II metabolites back to active UA monomers in target tissues represent another area requiring elucidation [2]. Understanding these mechanisms could enable strategies to enhance tissue-specific activation of UA. Furthermore, comprehensive drug-drug interaction studies focusing on UA's metabolism and distribution are needed, particularly given its potential for long-term use in chronic conditions [1].
The tissue distribution profile of this compound provides a scientific foundation for its diverse physiological effects and supports its continued development as a therapeutic agent. The preferential distribution of active UA to key target tissues including skeletal muscle, gastrointestinal organs, and the prostate aligns with its observed benefits in clinical studies. The presented protocols and analytical frameworks provide researchers with standardized methodologies to advance the understanding of UA pharmacokinetics and tissue-specific effects. Future research addressing the identified knowledge gaps will further optimize UA-based interventions and facilitate their translation to clinical applications across multiple therapeutic areas.
Q1: What are the main challenges when working with Urolithin A in solution? A: The primary challenges are its low aqueous solubility, which limits bioavailability and ease of formulation, and its chemical instability, which can lead to degradation over time and affect experimental reproducibility [1] [2].
Q2: What are the most effective methods to improve this compound's solubility? A: Research indicates that encapsulation within liposomes and forming inclusion complexes with cyclodextrins are highly effective strategies. A pH-driven encapsulation method for liposomes has been shown to significantly enhance aqueous dispersibility and bioavailability [1] [3].
Q3: How can I analytically confirm the concentration and purity of this compound in my samples? A: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is recommended. Using a specialized column like an ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) with a methanol-water mobile phase and gradient elution can achieve excellent separation, specificity, and a short run time [4].
Here are detailed methodologies for the key strategies to overcome this compound's limitations.
This green, scalable method produces liposomes with high encapsulation efficiency and stability [1].
Workflow:
Detailed Protocol:
Forming an inclusion complex with cyclodextrins can stabilize this compound and improve its water solubility [3].
Protocol:
The table below summarizes quantitative data from key studies to help you compare the performance of different this compound formulations.
| Formulation Method | Key Characteristics | Performance & Stability Outcomes | Reference |
|---|
| Liposomes (pH-Driven) | Particle Size: ~100 nm PDI: ~0.20 Encapsulation Efficiency: ~85% | ↑ Bioaccessibility: 1.7x higher than pure UroA ↑ Bioavailability: 2.2x higher (in vivo rat study) ↑ Stability: High stability under simulated digestion | [1] | | Liposomes (Thin-Film) | Particle Size: ~130 nm PDI: ~0.25 Encapsulation Efficiency: ~65% | Lower encapsulation efficiency and stability compared to the pH-driven method. | [1] | | Cyclodextrin Complex | Component: α-, β-, or γ-cyclodextrin Ratio (Cyclodextrin:UroA): 10:1 to 5000:1 (by weight) | ↑ Water solubility ↑ Stabilization of this compound in aqueous solution. | [3] | | Analytical UHPLC | Column: CSH Fluoro Phenyl LOD: 0.051 µg/mL LOQ: 0.103 µg/mL | Excellent linearity: R² = 0.9998 (0.1-10 µg/mL) High precision: RSD = 1.3% Accuracy: Recovery rate 98-102% | [4] |
Problem: Low Encapsulation Efficiency in Liposomes
Problem: Poor Solubility in Buffer Solutions
Problem: Inconsistent UHPLC Results
1. Why are this compound's phase II metabolites considered less active? Following absorption, UA undergoes rapid Phase II metabolism in the liver and intestinal cells, primarily resulting in glucuronide and sulfate conjugates [1]. These conjugates are more hydrophilic, facilitating excretion, but this process masks the active sites of the molecule. In vitro studies consistently show that these glucuronidated forms lose the potent biological activity (e.g., anti-inflammatory effects) of the UA monomer [2].
2. What is the leading hypothesis for the reactivation of UA metabolites in the body? The prevailing theory is the "Inflammatory Dissociation" hypothesis [1]. This proposes that within the microenvironment of inflamed tissues, enzymes such as β-glucuronidase can decouple the glucuronide conjugate, converting the less active UA-glucuronide back into the biologically active UA monomer.
3. How can we model and test this reactivation hypothesis in the lab? To validate this, you can use inflammatory cell models stimulated with agents like Lipopolysaccharide (LPS). The experimental workflow below outlines the key steps, from cell preparation to the analysis of inflammatory markers and UA metabolite forms.
4. What are the expected outcomes from this experiment? If the inflammatory dissociation hypothesis holds, you should observe a clear difference between the groups treated with the UA monomer and the UA-glucuronide, as summarized below.
| Treatment Group | Expected Effect on Inflammatory Markers (e.g., TNF-α) | Evidence of UA Monomer Presence |
|---|---|---|
| UA Monomer | Significant reduction compared to vehicle control [2] | High |
| UA-Glucuronide | Reduction only in LPS-stimulated (inflamed) models [1] | Detectable in inflamed cell/tissue lysates via LC-MS |
| Vehicle Control | No reduction (high levels) | None |
5. What are the critical technical considerations for these experiments?
| Problem | Potential Cause | Solution |
|---|
| No anti-inflammatory effect is observed with UA-glucuronide, even under LPS stimulation. | 1. The specific cell type lacks the necessary enzymes (e.g., β-glucuronidase) for deconjugation. 2. The inflammatory stimulus is not strong enough or is incorrect. 3. The UA-glucuronide compound is degraded or impure. | 1. Try different cell models (e.g., primary macrophages from different donors). 2. Titrate the LPS concentration and confirm inflammation with a positive control. 3. Verify compound integrity and purity via HPLC or LC-MS. | | The UA monomer is detected in control groups without inflammation. | 1. Spontaneous chemical hydrolysis of the glucuronide conjugate. 2. Low-level baseline enzymatic activity in the cells. | 1. Check the stability of your UA-glucuronide stock in the cell culture medium alone. 2. Include a "UA-glucuronide in medium only" control to establish a baseline. | | Inconsistent results between experimental replicates. | 1. Variation in macrophage differentiation. 2. Inconsistent LPS stimulation. | 1. Standardize the differentiation protocol (e.g., PMA concentration and duration). 2. Prepare a large, single-aliquot of LPS solution to use across all experiments. |
The "inflammatory dissociation" model is a compelling starting point, but the specific enzymatic triggers and the full range of tissue microenvironments that enable this reactivation are not yet fully characterized [1]. Future research should focus on:
| Question | Answer & Key Troubleshooting Tips |
|---|---|
| What causes interindividual variability in UroA production? | Variability is primarily due to differences in gut microbiome composition. Only specific bacteria possess the enzymes to convert dietary ellagitannins into UroA [1] [2]. |
| What are the different Urolithin metabotypes? | Populations are categorized into three metabotypes based on their final urolithin products [3]:
This protocol is used to classify participants into metabotypes for stratified study designs [4] [3].
The following diagram illustrates the logical workflow and decision points for this protocol:
This methodology is used to isolate and identify bacterial strains capable of producing urolithins from ellagic acid [3].
The workflow for the screening and isolation process is as follows:
This is critical for assessing bioavailability and exposure in both human and animal studies [4].
The table below summarizes crucial prevalence and exposure data to inform your study power calculations and group stratification.
| Metric | Value | Context & Relevance |
|---|---|---|
| Prevalence of UroA Producers | ~40% of population [4] | Use this to estimate recruitment targets. Expect ~60% of participants to be low or non-producers without intervention. |
| Baseline UroA Detection | 12% of subjects [4] | Highlights that natural UroA levels are very low in most fasted individuals. |
| Exposure: Direct UroA vs. Diet | >6-fold higher plasma exposure [4] | Direct UroA supplementation provides a more consistent and potent pharmacological exposure compared to dietary precursor intake. |
| Synbiotic Effect on UroA | 49-fold increase (Day 91) [5] | Demonstrates the potential of synbiotics to significantly enhance endogenous UroA production in a sustained manner. |
The following table summarizes two advanced nanoparticle (NP) systems designed for UA delivery, as reported in recent studies.
| Nanoparticle System | Composition & Synthesis | Key Characteristics | Performance & Outcomes | Primary Application |
|---|
| Inflammation-Targeting NPs (ITNPs) [1] | Polymer: Gum Kondagogu (GKG) [1]. Method: Emulsification [1]. Surface Charge: Negative (to target positively charged inflamed tissues) [1]. | Targets sites of intestinal inflammation [1]. | Attenuated chemically-induced and immune checkpoint inhibitor-induced colitis in preclinical models [1]. | Inflammatory Bowel Disease (IBD) and associated colitis [1]. | | UA-laden P2Ns-GA Nanoparticles [2] | Polymer: Periodic functional polyester (P2s) conjugated with gambogic acid (GA) [2]. Method: Nanoprecipitation with DMAB stabilizer [2]. | Enhances oral bioavailability [2]. | 7-fold increase in oral bioavailability; reduced mortality from cisplatin-induced acute kidney injury in mice by 63% [2]. | Mitigating cisplatin-induced cardiotoxicity and nephrotoxicity [2]. |
Here are detailed methodologies and common challenges for developing and analyzing UA nanoparticles, presented in an FAQ format.
A: Follow this workflow for nanoparticle preparation and validation:
Nanoparticle Synthesis
Critical Characterization Steps
A: Common challenges and their potential solutions include:
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.
This diagram outlines the primary biological pathways through which this compound exerts its therapeutic effects.
This flowchart details the key stages in the development and validation of UA-loaded nanoparticle systems.
When designing your UA nanoparticle system, keep these principles in mind:
The table below summarizes the primary molecular mechanisms of Urolithin A and their associated tissue or disease contexts.
| Mechanism of Action | Key Signaling Pathways / Molecular Targets | Observed Tissue/Cell Type (from research) | Potential Therapeutic Context |
|---|---|---|---|
| Induction of Mitophagy & Improved Mitochondrial Function | PINK1/Parkin pathway; Nrf2-ARE pathway [1] [2] | Skeletal muscle [3], Cardiomyocytes (preclinical) [4], Neuronal cells (preclinical) [4] | Age-related muscle decline, Mitochondrial myopathies, Neurodegenerative diseases [4] [1] |
| Anti-inflammatory Effects | Suppression of PI3-K/Akt/NF-κB and JNK/AP-1 pathways; Inhibition of NADPH oxidase [5] | Macrophages (RAW264, peritoneal) [5] | Chronic inflammatory conditions (e.g., Rheumatoid arthritis, Inflammatory bowel disease) [4] |
| Anti-cancer & Anti-metastatic Effects | Inhibition of AKT1/EGFR/MMP2/MMP9 [6]; Induction of apoptosis & cell cycle arrest [4] [2] | Osteosarcoma cells [6], Colon cancer cells (preclinical) [4] [2], Breast, prostate, pancreatic cancer cells (preclinical) [4] | Osteosarcoma, Colorectal cancer, other carcinomas [4] [6] |
| Immunomodulation | Modulation of cGAS-STING signaling [7] | Immune cells (specific types under investigation) [7] | Autoimmune diseases, Cancer immunotherapy (potential) |
To better understand the flow of these mechanisms, the following diagram illustrates this compound's core action in activating mitophagy.
For researchers investigating the mechanisms of this compound, here are detailed methodologies for key in vitro assays.
This protocol is adapted from a 2025 study that explored UA's effect on osteosarcoma cell migration and invasion [6].
This protocol is based on a study investigating UA's effect on LPS-stimulated RAW264 macrophages [5].
Here are solutions to common problems researchers might face when working with this compound.
| Problem | Possible Cause | Solution / Troubleshooting Step |
|---|---|---|
| Low or variable cellular uptake/bioactivity | Conversion to inactive phase II metabolites (glucuronides/sulfates) [8] | Consider using an in vitro model of inflammation; the "inflammatory dissociation" hypothesis suggests metabolites may revert to active UA monomers in inflamed microenvironments [8]. |
| Poor solubility in culture media | Hydrophobic nature of UA [4] | Use high-grade DMSO for stock solutions. Ensure final DMSO concentration is ≤0.1% (v/v) to avoid cytotoxicity. Confirm solubility by visual inspection for precipitation after dilution. |
| Inconsistent results in animal studies | Variable gut microbiota composition affecting endogenous UA production from dietary precursors [1] [2] | For consistent dosing, bypass the microbiome by using synthesized UA supplements administered directly via oral gavage or diet mixture [3]. Do not rely solely on dietary ellagitannins. |
| Lack of expected mitophagy response | Cell-type specific effects; sub-optimal dosing | Validate assays in a positive control cell line. Titrate the UA concentration and duration of treatment. Confirm mitophagy activation via Western blot for PINK1/Parkin or using mitophagy-specific fluorescent dyes [1]. |
Q1: What is the recommended dosage of this compound for human clinical studies?
Q2: How can I ensure consistent delivery of UA in cell culture experiments given its solubility issues?
Q3: Why might I not observe anti-cancer effects of UA in my cell line model?
Q4: What are the primary safety considerations for UA use in animal studies?
Q: What is the phenomenon of Uro-A conjugation and subsequent dissociation in an inflammatory microenvironment?
This compound (Uro-A) is a gut microbiome-derived metabolite known for its anti-inflammatory and health-promoting properties. However, after absorption in the intestine and passage through the liver, Uro-A undergoes extensive phase II metabolism, primarily converting into conjugated forms like Uro-A glucuronide (Uro-A glur) and Uro-A sulfate [1] [2].
These conjugated forms are more water-soluble for systemic transport but are considered to have reduced biological activity compared to the free Uro-A monomer [1]. The key to its localized activity lies in a process called "inflammatory deconjugation".
The "inflammatory dissociation" hypothesis proposes that within inflamed tissues, enzymes in the inflammatory microenvironment can deconjugate Uro-A glucuronide back into the active free Uro-A monomer [1] [3]. This explains how systemic administration of Uro-A can still exert potent anti-inflammatory effects at specific sites of inflammation, as the active compound is regenerated precisely where it is needed.
The table below summarizes the core quantitative data and characteristics of this process:
| Aspect | Details |
|---|---|
| Primary Circulating Forms | Uro-A glucuronide (major), Uro-A sulfate, free Uro-A (minor) [1] [2]. |
| Half-Lives of Uro-A & Metabolites | Free Uro-A & Uro-A glucuronide: 17-22 hours; Uro-A sulfate: 25-58 hours [2]. |
| Reported Bioavailability | No bioaccumulation reported in clinical studies [2]. |
| Key Inflammatory Trigger | Lipopolysaccharide (LPS)-induced systemic inflammation [3]. |
| Consequence of Dissociation | Regeneration of active Uro-A monomer in target tissues, enabling its anti-inflammatory and chemopreventive effects [1] [3]. |
This deconjugation process can be visualized as a key pathway enabling Uro-A's activity. The following diagram illustrates the journey of Uro-A from ingestion to its activation at the site of inflammation.
Objective: To demonstrate the LPS-triggered deconjugation of Uro-A glucuronide to free Uro-A in vivo.
This protocol is adapted from the foundational study by Ávila-Gálvez et al. (2019) [3].
1. Materials
2. Experimental Workflow
The following chart outlines the key stages of the experimental procedure.
3. Key Measurements & Data Analysis
Q: We are not detecting a significant increase in free Uro-A in our inflammation model. What could be wrong?
Q: Are there specific cell-based models to study this deconjugation? While the primary evidence comes from in vivo models (like the LPS-induced inflammation model [3]), you could develop a co-culture system. This might involve:
For quality control and precise quantification, Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended over traditional HPLC due to its superior resolution and faster analysis times [1] [2]. The table below summarizes a validated UHPLC method.
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) [1] [2] |
| Mobile Phase | Methanol and water, with optimized gradient elution [1] |
| Detection | Not specified in detail (UV or MS are common) |
| Recommended Diluent | 40% methanol aqueous solution (for optimal peak shape) [1] |
| Linearity (r²) | 0.9998 over 0.100–10.000 µg/mL [1] [2] |
| Limit of Detection (LOD) | 0.051 µg/mL [1] [2] |
| Limit of Quantification (LOQ) | 0.103 µg/mL [1] [2] |
| Precision (Inter-operator RSD) | 1.3% [1] |
| Extraction Method | Ultrasonic extraction with pure methanol for 30 minutes [1] [2] |
| Average Recovery Rate | Over 95% [1] [2] |
The following diagram illustrates the core steps for preparing and analyzing a this compound standard, from sample preparation to system calibration.
Q: How do I prepare a stable stock solution of this compound?
Q: What is the expected linear range for a this compound calibration curve?
Q: Why is my chromatogram showing poor peak shape or resolution?
Q: How can I improve the recovery of this compound from a solid matrix (e.g., a health product)?
Q: What are the primary natural sources of this compound precursors?
Q: Is this compound safe to handle in the laboratory?
The table below summarizes the key parameters and results from a validated this compound analytical method [1] [2].
| Validation Parameter | Result / Condition |
|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Chromatographic Column | ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm) [1] [2] |
| Mobile Phase | Methanol and Water (Gradient Elution) [1] [2] |
| Optimal Diluent | 40% Methanol aqueous solution [1] [2] |
| Optimal Extraction Solvent | Pure Methanol [1] [2] |
| Optimal Extraction Time | 30 minutes (Ultrasonic extraction) [1] [2] |
| Linearity Range | 0.100 – 10.000 µg/mL [1] [2] |
| Correlation Coefficient (r²) | 0.9998 [1] [2] |
| Limit of Detection (LOD) | 0.051 µg/mL [1] [2] |
| Limit of Quantification (LOQ) | 0.103 µg/mL [1] [2] |
| Repeatability (Inter-operator RSD) | 1.3% [1] [2] |
| Recovery Rate (Spiked Samples) | 98% - 102% [1] [2] |
Q1: How can I improve the peak shape of this compound in my chromatogram?
Q2: My sample recovery for this compound is low. What could be the issue?
Q3: The method lacks specificity in my product's complex matrix.
The following diagram illustrates the complete UHPLC method development and validation workflow.
The troubleshooting logic for resolving common this compound analysis issues is outlined below.
The table below summarizes key outcomes from randomized controlled trials investigating Urolithin A supplementation.
| Trial Participant Profile | Intervention Details | Primary Muscle Strength/Endurance Outcomes | Key Biomarker Findings |
|---|
| Middle-aged adults (mean age ~71.7 years) [1] [2] | 1,000 mg/day this compound for 4 months [2] | • ~12% improvement in muscle strength [1] • Significant improvement in muscle endurance in hand and leg muscles [2] | • Significant reduction in plasma acylcarnitines and C-reactive protein (indicating higher mitochondrial efficiency and reduced inflammation) [1] [2] | | Older adults (aged 65-90) [2] | 1,000 mg/day this compound for 4 months | • Significant improvement in muscle endurance in hand and leg muscles vs. placebo [2] • 6-minute walk distance: Increased by 60.8 m (UA) vs. 42.5 m (placebo); difference was not statistically significant [2] | • Decreased plasma acylcarnitines and ceramides [2] | | Healthy, sedentary elderly [3] | 250-2,000 mg single dose; 250-1,000 mg/day for 4 weeks | (Focused on safety and bioavailability) | • No toxicity across all doses; favorable safety profile [3] |
To evaluate the effects of this compound, clinical trials have employed specific and reproducible methodologies:
This compound is a metabolite produced by the gut microbiota from compounds found in pomegranates, strawberries, and nuts [3] [5]. Its primary mechanism for improving muscle function is linked to the enhancement of mitochondrial health.
The following diagram illustrates the key cellular and molecular pathways through which this compound acts to support muscle function.
When interpreting these results, researchers should consider the following:
For drug development professionals, critical gaps remain. Future studies should:
The table below summarizes key mitophagy inducers based on the available search results. Please note that direct comparative clinical data is sparse.
| Inducer | Proposed Mechanism of Action | Key Experimental Findings & Efficacy | Evidence Level |
|---|
| Urolithin A (UA) | Induces mitophagy via calcium release from ER; activates DRP-1-mediated fission; upregulates mitochondrial biogenesis via CAMK2D and SKN-1/Nrf2 pathways [1]. | Immune System: In middle-aged adults, 1000 mg/day for 4 weeks expanded naive-like CD8+ T cells, improved fatty acid oxidation, and enhanced mitochondrial biogenesis [2] [3]. Muscle Function: 4-month supplementation in older adults improved muscle strength, endurance, and aerobic capacity [4] [5]. Cardiovascular: Reduced plasma ceramides (a CVD risk marker) in older adults; improved cardiac function in aging models [4]. Anxiety: Showed anxiolytic effects in high-anxiety rodent models, normalizing mitochondrial and synaptic gene pathways in the nucleus accumbens [6]. | Multiple Human RCTs [2] [3] [7] & Preclinical Studies [1] [6] | | Rapamycin | Inhibits mTOR pathway, a key regulator of cell growth and a known suppressor of autophagy and mitophagy [8]. | Neurodegeneration: In Alzheimer's models, increased mitophagy markers (TOM20/LC3B co-localization) and improved cognitive function [8]. Mitochondrial Disease: In a disease model, treatment increased mitophagy by 125% [8]. | Preclinical Studies [8] |
To aid in the evaluation of the data, here are the methodologies from key clinical trials on this compound.
Immune Function in Aging (MitoImmune Trial) [2] [3]:
Athletic Performance & Recovery [7] [5]:
The following diagram illustrates the mechanistic pathway of this compound-induced mitophagy, as identified in the search results, particularly from pre-clinical models [1].
For researchers and drug development professionals, the current evidence highlights several key points and opportunities:
| Biological Activity | Urolithin A | Urolithin B | iso-urolithin A | Key Experimental Findings & Context |
|---|---|---|---|---|
| Anti-inflammatory Activity | Strongly Active | Not Active | Not Active | Inhibits TNF-α, induces IL-10 in LPS-stimulated human macrophages [1] [2]. |
| Triglyceride Accumulation (Adipocytes/Hepatocytes) | Active | Not Active | Not Active | Attenuates TG accumulation, increases fatty acid oxidation [3]. |
| AMPK Pathway Activation | Active | Not Active | Not Active | Promotes phosphorylation of AMPK in human adipocytes [3]. |
| Angiogenic Pathways (Skeletal Muscle) | Active | Information Missing | Information Missing | Upregulates VEGFA, CDH5 via SIRT1/PGC-1α in mice [4]. |
| Mitophagy Activation | Active | Information Missing | Information Missing | Activates PINK1/Parkin pathway, improves mitochondrial health [5]. |
The following details the key experiments from which the comparative data was derived.
The diagram below synthesizes findings from multiple studies to illustrate the primary signaling pathways through which this compound exerts its documented effects on muscle and mitochondrial health.
To assist in evaluating the evidence, here are the core methodologies from the key studies cited.
Cell Culture Models:
Animal Studies:
| Biological System / Activity | Free Urolithin A Effect | Conjugated this compound Effect | Key Experimental Findings & Context |
|---|---|---|---|
| Systemic Anti-Inflammation | Potent inhibition | Generally inactive | Free UA inhibits TNF-α, IL-6; induces IL-10 in LPS-stimulated macrophages. Conjugates showed no such activity [1] [2]. |
| Neuroinflammation (Microglia) | Significant reduction | Variable reduction (Stimulus-dependent) | All forms reduced IL-6 in LPS-stimulated microglia. Only free forms reduced IL-8. Effects were absent under TNF-α stimulus [3]. |
| Crossing the Blood-Brain Barrier (BBB) | Confirmed passage | Confirmed passage (Sulfates > Glucuronides) | Both forms cross BBB in vitro. Sulfated conjugates show higher transport efficiency. Glucuronides were not detected in perfused mouse brains [3]. |
| Mitophagy & Mitochondrial Function | Direct activation | Limited or no direct activation | Free UA induces mitophagy via PINK1/Parkin pathway. Conjugates are not reported to directly activate this pathway [4] [5]. |
| Anti-Proliferative / Anti-Aging | Inhibits cancer cell proliferation | No effect on proliferation | Free UA inhibits tumor cell proliferation and exerts anti-aging effects, while its glucuronide and sulfate conjugates do not [6]. |
To facilitate your experimental design and critical appraisal of the data, here are the methodologies from several pivotal studies.
Study 1: Comparative Anti-inflammatory Activity in Macrophages [1]
Study 2: Anti-neuroinflammatory Activity in Microglial Cells [3]
Study 3: Stability and Activity of Synthetic UA Derivatives [7]
The following diagram illustrates the proposed metabolic journey and activation mechanism of this compound, which integrates findings from multiple studies.
This proposed mechanism explains how conjugated forms, while less active in isolation, serve as a circulating reservoir that can regenerate the active free form at the site of action [2] [6].
The evidence has led to several strategic approaches in pharmaceutical sciences:
| Study Duration | Dosage | Study Population | Safety Findings | Reported Adverse Events | Citation |
|---|---|---|---|---|---|
| 28 days | 1,000 mg/day | 50 healthy adults (45-70 years) | No significant changes in kidney/liver function; high bioavailability confirmed | Total of 9 AEs (4 in UA, 5 in placebo); most were upper respiratory infections | [1] [2] |
| 4 months | 500 mg/day & 1,000 mg/day | Middle-aged adults | Well-tolerated; no serious adverse effects | Minor AEs (e.g., related to muscle biopsies) deemed unrelated to supplementation | [3] [4] [5] |
| 6 weeks | 1,000 mg/day | 20 male academy soccer players | Feasible and well-tolerated in an athletic population | No significant adverse effects reported | [6] |
| Various (Acute & Chronic) | 250 mg - 2,000 mg/day | Healthy, sedentary elderly | No toxicity; vital signs, ECG, and blood/urine tests remained normal | No adverse effects reported across all doses | [3] [4] |
For researchers, the methodological details of these trials are critical for evaluation and replication.
The following diagram illustrates the standard safety assessment protocol used in the cited clinical trials, providing a logical workflow for evaluating adverse events.
I hope this structured summary is helpful for your comparative guide. The field is evolving rapidly, and the 2025 publication suggests new data is emerging.
The fundamental difference lies in their therapeutic approach: NSAIDs act as direct enzyme inhibitors to block inflammation signals, while UA enhances the body's cellular cleanup process to resolve inflammation at its root.
NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation, pain, and fever [1] [2]. The following diagram illustrates this pathway and the site of NSAID action.
UA's anti-inflammatory activity is linked to its ability to induce mitophagy, the selective clearance of damaged mitochondria [3] [4]. Accumulation of dysfunctional mitochondria is a source of oxidative stress and can activate the NLRP3 inflammasome, a key driver of chronic inflammation. By promoting mitochondrial health, UA indirectly reduces inflammation. The diagram below outlines this process.
For researchers, the methodology behind key findings is critical. The table below summarizes experimental models and outcomes for UA's anti-inflammatory effects.
| Experimental Model | Treatment / Concentration | Key Anti-inflammatory Outcomes | Citation |
|---|
| THP-1 derived human macrophages (LPS-induced inflammation) | UA-Mefenamic acid conjugate (Mix 4a/4b): 5 µM and 10 µM | Significant suppression of TNF-α secretion at 5 µM. Significant increase in anti-inflammatory IL-10 secretion at 10 µM. | [5] | | Randomized, placebo-controlled human trial (50 healthy middle-aged adults) | Oral UA (1000 mg/day) for 4 weeks | Expanded naive-like CD8+ T cells. Increased CD8+ fatty acid oxidation capacity. Increased CD56dimCD16bright NK cells and non-classical monocytes. Improved bacterial uptake by monocytes. | [4] | | LPS-induced systemic inflammation rat model | UA supplementation | Supported the "inflammatory dissociation" hypothesis, where UA-glucuronide is converted back to the active UA monomer in inflamed tissues. | [6] |
This protocol is based on the study that synthesized UA-NSAID conjugates and tested their activity [5]:
The distinct mechanisms of UA and NSAIDs highlight different advantages and applications:
| Model System | Intervention Details | Key Quantitative Findings | Primary Mechanism Investigated |
|---|---|---|---|
| Aged Mice (24-month-old) [1] | UA in chow for 2 months | • Cardiac Function: Significantly preserved diastolic function (E'/A' ratio) [1]. | Mitophagy activation & improvement of mitochondrial health in heart and skeletal muscle [1]. |
| Old Rats (Heart Failure Model) [1] | 25 mg/kg UA for 2 months | • Cardiac Function: Reduced decline in Ejection Fraction (EF) by 35% and Fractional Shortening (FS) by 39% [1]. | Enhanced mitochondrial quality control and increased mitophagy markers (PINK1/Parkin) in heart tissue [1]. |
| Healthy Older Adults (4-month study) [2] | 1,000 mg/day UA | • Muscle Function: Improved muscle endurance, hamstring strength, and peak oxygen uptake (VO₂peak) [2]. | Upregulation of mitochondrial gene expression and mitophagy in skeletal muscle [2]. |
| Healthy Middle-aged Adults (28-day study) [3] [4] | 1,000 mg/day UA | • Immune System: Expanded naive-like CD8+ T cells (treatment difference +0.50 percentage points) and increased their fatty acid oxidation capacity (treatment difference +14.72 percentage points) [4]. | Induction of mitophagy and mitochondrial biogenesis in immune cells, shifting them toward a more youthful profile [3] [4]. |
| Young Academy Soccer Players (6-week study) [5] | 1,000 mg/day UA | • Exercise Performance: Improved Yo-Yo Intermittent Recovery Test performance by +239 m and Countermovement Jump height by +3.33 cm vs. placebo [5]. | Proposed reduction of oxidative stress and improvement of mitochondrial function during high training stress [5]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the methodologies used in the key studies cited above.
In Vivo Rodent Models (Aging & Heart Failure) [1]:
Human Immune Cell Profiling [4]:
Human Athletic Performance [5]:
UA's primary mechanism of action is the induction of mitophagy, a process for clearing damaged mitochondria. The following diagram illustrates the key signaling pathways involved, based on the cited research [6] [7] [8].
Diagram Title: this compound's Core Mechanisms of Action
The collective data underscores a critical point for drug development professionals:
The following table summarizes the experimental data for Urolithin A, both as a monotherapy and in combination with EGCG, from a study on a late-onset Alzheimer's Disease (AD) mouse model [1] [2].
| Treatment | Model / System | Key Outcome Measures | Results (vs. Control/Model) | Comparative Effect (UA vs. UA+EGCG) |
|---|
| This compound (UA) Monotherapy | Humanized Amyloid Beta Knockin (hAbKI) Mice [1] [2] | • Behavioral performance (memory, motor skills) • Mitochondrial function • Dendritic spine density • Amyloid-beta (Aβ) levels (Aβ40, Aβ42) • Mitophagy/Mitochondrial dynamics gene expression | Significant improvement in all measures [1] [2] | Baseline protective effect | | UA + EGCG Combination | Humanized Amyloid Beta Knockin (hAbKI) Mice [1] [2] | • Behavioral performance (memory, motor skills) • Mitochondrial function • Dendritic spine density • Amyloid-beta (Aβ) levels (Aβ40, Aβ42) • Mitophagy/Mitochondrial dynamics gene expression | Stronger improvement in all measures [1] [2] | Stronger and more effective in all positive outcomes [1] [2] |
Here is a detailed breakdown of the key methodologies used in the cited research to help in evaluating and replicating the findings.
This protocol is based on the study that compared UA monotherapy with the UA+EGCG combination [1] [2].
This computational protocol is used to predict the interaction between this compound and its molecular targets, such as the anti-inflammatory target COX-2 [3] [4].
The therapeutic effects of this compound, particularly in neurodegenerative contexts, are linked to its ability to enhance mitochondrial health and reduce inflammation. The following diagram illustrates the key signaling pathways involved.
Extensive research indicates that this compound's core mechanism of action, particularly the induction of mitophagy (the selective autophagy of damaged mitochondria), is highly conserved across species. The table below outlines the key evidence from various model organisms to humans.
| Species / System | Conserved Mechanism / Pathway | Key Experimental Findings | Citation |
|---|---|---|---|
| C. elegans | Induction of mitophagy via PINK1/Parkin pathway; Lifespan extension | Improved muscle function; Extended lifespan | [1] [2] |
| Rodents (Mice/Rats) | Activation of mitophagy & mitochondrial biogenesis (PINK1/Parkin, SIRT1/PGC-1α); Anti-inflammatory (Inhibition of NF-κB/MAPK) | Enhanced muscle endurance; Reduced inflammation in various disease models (e.g., renal fibrosis, osteoarthritis); Improved cardiac & cognitive function | [1] [3] [4] |
| Human Immune Cells (in vitro) | Anti-inflammatory action via inhibition of NF-κB and MAPK pathways; Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | Attenuation of LPS-induced TNF-α; Inhibition of IκBα phosphorylation and MAPK activation | [5] [6] [7] |
| Human Clinical Trials | Improved mitochondrial health & muscle function; Modulation of immune cell subsets | Increased muscle strength & endurance in middle-aged/older adults; Expansion of naive-like CD8+ T cells; Enhanced fatty acid oxidation in immune cells | [3] [8] |
To ensure the reproducibility of findings on this compound's mechanisms, here is a summary of the key methodologies used in the cited research.
Cell Viability Assays (e.g., CCK-8, MTT)
Western Blot Analysis
Flow Cytometry for Immune Phenotyping
In Vivo Models (e.g., UUO, Aging Mice)
The following table presents quantitative findings that demonstrate the physiological impact of this compound supplementation.
| Study Model | Intervention | Key Quantitative Outcome | Citation |
|---|---|---|---|
| Human Clinical Trial (Middle-aged adults) | 500 mg or 1000 mg UA daily for 4 months | ∼12% increase in muscle strength; Significant improvement in aerobic endurance (6-min walk test); Lower plasma acylcarnitines & C-reactive protein | [3] |
| Human Clinical Trial (Middle-aged adults) | 1000 mg UA daily for 4 weeks | 0.50 percentage point increase in naive-like CD8+ T cells; 14.72 percentage point increase in CD8+ fatty acid oxidation capacity | [8] |
| Human Cells (in vitro) | 25-50 µM UA in LPS-stimulated macrophages | Significant inhibition of IκBα phosphorylation and MAPK activation; Reduced intracellular Ca2+ and ROS production | [6] |
| Rodent Model (Aging mice) | UA supplementation | Improved muscle function; Enhanced running endurance | [3] |
The conserved anti-inflammatory and mitophagy-activating effects of this compound can be visualized through its action on specific signaling pathways.
The diagram below illustrates how this compound inhibits the NF-κB and MAPK pathways to exert its anti-inflammatory effects, as demonstrated in studies on immune cells [6] [7].
The diagram below shows the core mitophagy pathway induced by this compound, which is conserved from invertebrates to humans and fundamental to its role in improving mitochondrial health [1] [2].
Garcia-Muñoz C, Vaillant F (2014-12-02). "Metabolic fate of ellagitannins: implications for health, and research perspectives for innovative functional foods". Critical Reviews in Food Science and Nutrition. 54 (12): 1584–98. doi:10.1080/10408398.2011.644643. PMID 24580560. S2CID 5387712.
Cerdá B, Tomás-Barberán FA, Espín JC (January 2005). "Metabolism of antioxidant and chemopreventive ellagitannins from strawberries, raspberries, walnuts, and oak-aged wine in humans: identification of biomarkers and individual variability". Journal of Agricultural and Food Chemistry. 53 (2): 227–35. doi:10.1021/jf049144d. PMID 15656654.
Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.
Johanningsmeier SD, Harris GK (2011-02-28). "Pomegranate as a functional food and nutraceutical source". Annual Review of Food Science and Technology. 2 (1): 181–201. doi:10.1146/annurev-food-030810-153709. PMID 22129380.
Sánchez-González C, Ciudad CJ, Noé V, Izquierdo-Pulido M (November 2017). "Health benefits of walnut polyphenols: An exploration beyond their lipid profile". Critical Reviews in Food Science and Nutrition. 57 (16): 3373–3383.
doi:10.1080/10408398.2015.1126218. hdl:2445/99551. PMID 26713565. S2CID 19611576.
Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.
Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.
Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.
Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.
Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.
Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.
González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.
Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.
Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.
Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.
"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.
Selma MV, Romo-Vaquero M, García-Villalba R, González-Sarrías A, Tomás-Barberán FA, Espín JC (April 2016). "The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism". Food & Function. 7 (4): 1769–74. doi:10.1039/c5fo01100k. PMID 26597167.
Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.
García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..